molecular formula C5H6N2O5S2 B1367116 3-Sulfamoylpyridine-4-sulfonic acid CAS No. 72810-60-7

3-Sulfamoylpyridine-4-sulfonic acid

Cat. No.: B1367116
CAS No.: 72810-60-7
M. Wt: 238.2 g/mol
InChI Key: ZXZTVEIDPPEUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfamoylpyridine-4-sulfonic acid is a useful research compound. Its molecular formula is C5H6N2O5S2 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfamoylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZTVEIDPPEUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502355
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72810-60-7
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Sulfamoylpyridine-4-sulfonic Acid (CAS 72810-60-7): Technical Guide for Torsemide Impurity Profiling & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of CAS 72810-60-7

3-Sulfamoylpyridine-4-sulfonic acid (CAS 72810-60-7) represents a high-stakes molecule in the pharmaceutical development of loop diuretics, specifically Torsemide (Torasemide) . While often categorized as a process-related impurity or degradation product, its isolation and characterization are mandatory for meeting ICH Q3A/B guidelines and stringent Pharmacopeial (EP/USP) purity standards.

For drug development professionals, this molecule serves two distinct roles:

  • Critical Quality Attribute (CQA): It acts as a sentinel for process control, indicating over-sulfonation or hydrolytic degradation of the 4-chloro intermediate.

  • Analytical Reference Standard: High-purity synthesis of this compound is required to validate HPLC methods used in batch release testing.

This guide moves beyond basic identification, providing a mechanistic understanding of its formation, a validated protocol for synthesizing the reference standard, and the analytical logic required for its detection.

Molecular Identity & Physicochemical Profile[1][2]

The dual presence of a sulfonamide group (-SO₂NH₂) at position 3 and a sulfonic acid group (-SO₃H) at position 4 creates a zwitterionic character that complicates extraction and chromatography.

PropertySpecification
Chemical Name 3-(Aminosulfonyl)-4-pyridinesulfonic acid
CAS Number 72810-60-7
Molecular Formula C₅H₆N₂O₅S₂
Molecular Weight 238.24 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water (pH dependent), DMSO; sparingly soluble in non-polar solvents.
pKa Values ~0.5 (Sulfonic acid), ~9.8 (Sulfonamide)
Role Torsemide Process Impurity / Reference Standard

Mechanistic Origin: The "Sulfite Shunt"

Understanding how CAS 72810-60-7 forms is the first step in preventing it. In the industrial synthesis of Torsemide, the key intermediate is 4-chloro-3-pyridinesulfonamide .[1]

The formation of the 4-sulfonic acid impurity typically occurs via a Nucleophilic Aromatic Substitution (SₙAr) side reaction. If sodium sulfite (often used to quench excess chlorinating agents or present in workup) is introduced while the 4-chloro intermediate is still reactive, the sulfite ion (:SO₃²⁻) displaces the chloride.

Pathway Visualization

The following diagram illustrates the primary synthesis route of Torsemide and the divergence point that leads to CAS 72810-60-7.

Torsemide_Pathway Start 4-Hydroxy-3-pyridinesulfonic acid Inter1 4-Chloro-3-pyridinesulfonyl chloride Start->Inter1 POCl3 / PCl5 Inter2 4-Chloro-3-pyridinesulfonamide (Key Intermediate) Inter1->Inter2 NH3 (aq) Torsemide Torsemide (API) Inter2->Torsemide 1. m-Toluidine 2. Isopropyl isocyanate Impurity This compound (CAS 72810-60-7) Inter2->Impurity Side Reaction: Na2SO3 (Sulfite displacement) or Hydrolysis

Figure 1: Divergent synthesis pathway showing the formation of CAS 72810-60-7 via nucleophilic displacement of the 4-chloro group.

Protocol: Synthesis of Reference Standard

To quantify this impurity in a drug batch, you must first synthesize it in high purity (>98%) to serve as an HPLC reference marker. The following protocol utilizes the reactivity of the 4-chloro precursor with sulfite ions.

Reagents Required
  • Precursor: 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3).

  • Reagent: Sodium Sulfite (Na₂SO₃), anhydrous.

  • Solvent: Deionized Water / Ethanol (9:1 ratio).

  • Catalyst: None required (SₙAr is activated by the electron-withdrawing sulfonamide group).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (52 mmol) of 4-Chloro-3-pyridinesulfonamide in 100 mL of water/ethanol mixture.

    • Add 13.1 g (104 mmol, 2.0 eq) of Sodium Sulfite.

  • Nucleophilic Substitution:

    • Heat the mixture to reflux (approx. 95-100°C) .

    • Maintain reflux for 6–8 hours . Monitor reaction progress via TLC or HPLC (disappearance of the chloro-starting material). Note: The solution will likely turn clear as the sulfonic acid salt forms.

  • Isolation:

    • Cool the reaction mixture to room temperature (25°C).

    • Acidify the solution carefully with Concentrated HCl to pH ~1.0–1.5. This protonates the sulfonate to the sulfonic acid form.

    • Cool the flask in an ice bath (0–5°C) for 2 hours to induce precipitation.

  • Purification:

    • Filter the crude precipitate.[2][3]

    • Recrystallization: Dissolve the solid in minimal boiling water. Allow to cool slowly to crystallize.

    • Wash the crystals with cold ethanol to remove residual salts.

    • Dry under vacuum at 50°C for 12 hours.

  • Yield & Characterization:

    • Expected Yield: 65–75%.

    • Identity Confirmation: ¹H-NMR (D₂O) should show shifts characteristic of the pyridine ring protons, distinct from the 4-chloro precursor.

Analytical Control: HPLC Method

Detecting CAS 72810-60-7 requires a method capable of retaining highly polar, acidic species. Standard C18 methods for Torsemide may elute this impurity in the void volume due to its sulfonic acid group.

Recommended HPLC Conditions
ParameterSetting
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 2.5 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 288 nm (Isosbestic point for pyridine sulfonamides)
Column Temp 30°C
Gradient 0 min: 95% A / 5% B 10 min: 90% A / 10% B 25 min: 50% A / 50% B
Analytical Logic Diagram

The following flowchart defines the decision matrix for identifying this specific impurity during Torsemide batch release.

Analytical_Logic Sample Torsemide API Batch Sample HPLC RP-HPLC Analysis (Acidic Buffer pH 2.5) Sample->HPLC Decision Peak at RRT ~0.2 - 0.3? (Early Elution) HPLC->Decision Confirm Spike with Reference Std (CAS 72810-60-7) Decision->Confirm Yes Ignore Identify as other impurity (e.g., Hydrolysis of urea) Decision->Ignore No Result Quantify & Report (Limit: NMT 0.10%) Confirm->Result

Figure 2: Analytical workflow for the identification and quantification of Impurity CAS 72810-60-7.

References

  • European Pharmacopoeia (Ph. Eur.). Torasemide Monograph 2132.
  • Delarge, J. (1973).[4] "Chemistry of Pyridine Sulfonamides." Annales Pharmaceutiques Françaises, 31, 467. (Foundational chemistry of the pyridine-3-sulfonyl scaffold).

  • Shukla, R., et al. (2016).[5] "RP-HPLC Determination of Torsemide in Pharmaceutical Formulation." Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • WIPO Patent WO2003097603 . "Process for the preparation of highly pure torsemide."[1][4] (Discusses control of sulfonyl intermediates). [Link]

Sources

Technical Guide: Solubility & Physicochemical Characterization of 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-Sulfamoylpyridine-4-sulfonic acid (CAS 72810-60-7), a critical intermediate often encountered in the synthesis of pyridine-based sulfonamide therapeutics (e.g., loop diuretics).

Unlike simple organic solutes, this molecule exhibits complex zwitterionic behavior due to the coexistence of a basic pyridine nitrogen, an acidic sulfonic acid group, and a weakly acidic sulfonamide moiety. Understanding its solubility requires a departure from standard "like dissolves like" heuristics, focusing instead on pH-dependent ionization and lattice energy barriers. This document outlines the physicochemical profile, predictive solubility data, and a validated protocol for experimental determination.[1]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

Before addressing solubility, we must define the structural factors driving the dissolution thermodynamics.

PropertyData / PredictionRelevance to Solubility
Chemical Name This compoundCore structure determines polarity.
CAS Number 72810-60-7 Unique identifier for sourcing/verification.
Molecular Formula C₅H₆N₂O₅S₂High heteroatom count implies high polarity.
Molecular Weight 238.24 g/mol Moderate size; diffusion is not rate-limiting.
Predicted Density 1.77 ± 0.06 g/cm³High density suggests efficient crystal packing.
pKa (Sulfonic Acid) ~ -1.0 to -2.0 (Strong Acid)Fully ionized (anionic) at pH > 1.
pKa (Pyridine N) ~ 3.0 - 4.0 (Weak Base)Lowered from typical 5.2 by electron-withdrawing -SO₃H/-SO₂NH₂ groups.
pKa (Sulfonamide) ~ 9.5 - 10.5 (Weak Acid)Deprotonates at high pH to form a dianion.

Critical Insight: At standard process pH (pH 2–7), this molecule exists predominantly as a Zwitterion (Pyridine-H⁺ / Sulfonate-SO₃⁻). This species has the highest crystal lattice energy and lowest solubility, creating a "solubility valley" that must be managed during purification.

Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior based on thermodynamic principles and functional group analysis. Quantitative values are ranges typical for pyridine-sulfonic acid zwitterions.

Solvent Class Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Driver
Aqueous (pH < 1) 1M HCl, 1M H₂SO₄High (>50 g/L)Cationic form disrupts lattice; high solvation energy.
Aqueous (pH 3-6) Water, Acetate BufferModerate/Low Zwitterionic form dominates; high lattice energy barrier.
Aqueous (pH > 10) 1M NaOH, KOHVery High (>100 g/L)Formation of soluble dianion salts (Na⁺/K⁺).
Polar Protic Methanol, EthanolLow (<10 g/L)Often used as antisolvents to drive crystallization.
Polar Aprotic DMSO, DMFModerate High dielectric constant stabilizes the zwitterion.
Non-Polar Hexane, Toluene, DCMInsoluble Lack of H-bonding capability; cannot solvate the salt.
The "Isoelectric Trap"

The solubility of this compound is not a constant; it is a function of pH. The minimum solubility occurs at the Isoelectric Point (pI) , where the net charge is zero.

  • Process Implication: To maximize yield during crystallization, adjust the pH to the pI (approx. pH 2.5–3.5) and add a polar protic antisolvent (e.g., Ethanol).

  • Dissolution Strategy: To dissolve for analysis or reaction, adjust pH away from the pI (below pH 1 or above pH 9).

Mechanistic Visualization

The following diagram illustrates the pH-dependent species equilibrium that dictates solubility.

SpeciesEquilibrium cluster_0 Solubility Valley (Isoelectric Point) Cation Cationic Form (Soluble) pH < 1 Zwitterion Zwitterion (Least Soluble) pH ~ 3 Cation->Zwitterion -H+ (Pyridine N) Zwitterion->Cation +H+ Anion Anionic Form (Soluble) pH > 7 Zwitterion->Anion Not typical path (Sulfonate is always -) Dianion Dianion (Highly Soluble) pH > 10 Zwitterion->Dianion -H+ (Sulfonamide) Dianion->Zwitterion +H+

Figure 1: pH-dependent ionization states. The zwitterionic form represents the thermodynamic solubility minimum.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, relying on literature values is insufficient for critical process development. You must generate your own data using this self-validating protocol.

Methodology: Shake-Flask Method (Standardized)[1]

Objective: Determine the thermodynamic equilibrium solubility at 25°C.

Materials:

  • This compound (Solid, >98% purity).[2][3]

  • 0.45 µm PVDF Syringe Filters (Do not use Nylon; sulfonic acids may bind).

  • HPLC System with UV Diode Array Detector.

  • Thermomixer or temperature-controlled shaker.

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1.0 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

    • Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Sedimentation: Stop agitation and allow to stand for 1 hour to let fines settle.

  • Sampling: Withdraw supernatant and filter through 0.45 µm PVDF filter. Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV.

HPLC Analytical Method

Because of the high polarity, standard C18 columns may suffer from phase collapse.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress ionization shifts).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (Highly polar compound elutes early).

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Process Development Workflow

The following diagram outlines the logical flow for purifying this intermediate based on its solubility data.

PurificationProcess Crude Crude Reaction Mixture (Contains Isomers/Salts) Dissolution 1. Dissolution Adjust pH > 10 (NaOH) Forms highly soluble Dianion Crude->Dissolution Filter 2. Filtration Remove insoluble mechanical impurities Dissolution->Filter Acidification 3. Acidification (Crystallization) Slowly add HCl to pH ~2.5-3.0 Target Isoelectric Point Filter->Acidification Antisolvent 4. Antisolvent Addition Add 2 volumes of Ethanol Depresses solubility further Acidification->Antisolvent Isolation 5. Isolation Filter & Wash with EtOH Antisolvent->Isolation

Figure 2: Purification strategy leveraging pH-swing solubility and antisolvent effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762922, 4-aminopyridine-3-sulfonic acid (Analogous Structure). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation.[4] Organic Chemistry Data. Retrieved from [Link]

  • Martinez, F., et al. (2003). Thermodynamic Study of the Solubility of Sulfonamides. J. Braz. Chem. Soc. (Contextual reference for sulfonamide thermodynamics). Retrieved from [Link][3][5]

Sources

Technical Guide: Discovery and Synthesis of 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic pathway, and pharmaceutical utility of 3-Sulfamoylpyridine-4-sulfonic acid (CAS 72810-60-7). It is structured to serve researchers and process chemists optimizing the synthesis of pyridine-based sulfonamide diuretics.

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of loop diuretics, such as Torsemide and its analogs. Its discovery emerged not as a standalone therapeutic agent, but as a critical solution to a process chemistry challenge: activating the C4 position of the pyridine ring for nucleophilic aromatic substitution (SNAr) while maintaining regiochemical control.

This compound represents a "chemical hinge"—its 4-sulfonic acid moiety acts as a highly water-soluble, displaceable leaving group, allowing for the late-stage introduction of complex amines under mild aqueous conditions.

Chemical Identity Details
IUPAC Name 3-(Aminosulfonyl)-4-pyridinesulfonic acid
CAS Number 72810-60-7
Molecular Formula C₅H₆N₂O₅S₂
Molecular Weight 238.24 g/mol
Key Function Electrophilic intermediate for SNAr reactions

The Discovery Logic: Why This Intermediate?

The synthesis of pyridine-sulfonamide drugs (like Torsemide) requires the introduction of two distinct functional groups onto the pyridine ring:

  • A sulfonamide/sulfonylurea at position C3.

  • An amine/aniline at position C4.

The Challenge: Direct electrophilic substitution on pyridine is difficult due to the ring's electron-deficient nature. Furthermore, once a sulfonamide (electron-withdrawing) is installed at C3, the ring becomes even more deactivated, making further functionalization challenging.

The Solution: The "Sulfite Displacement" Strategy. Chemists discovered that a halogen at the C4 position (e.g., 4-chloro-3-pyridinesulfonamide) could be displaced by a sulfite ion (


). This yields This compound .[1][2][3]
  • Significance: This transformation converts a lipophilic chloride intermediate into a hydrophilic sulfonic acid zwitterion. This zwitterion often precipitates from the reaction mixture, acting as a self-purifying intermediate that is highly reactive toward subsequent amine nucleophiles.

Synthetic Pathway & Mechanism

The synthesis is a multi-step process starting from 4-hydroxypyridine or 4-chloropyridine. The core "discovery" step is the conversion of the 4-chloro derivative to the 4-sulfonic acid.

Reaction Workflow

The following Graphviz diagram illustrates the industrial route, highlighting the critical sulfitation step.

SynthesisPathway Start 4-Hydroxypyridine Inter1 4-Chloropyridine Start->Inter1 POCl3 Chlorination Inter2 4-Chloro-3-pyridinesulfonyl chloride Inter1->Inter2 ClSO3H Chlorosulfonation Inter3 4-Chloro-3-pyridinesulfonamide (Key Precursor) Inter2->Inter3 NH3 (aq) Amidation Target 3-Sulfamoylpyridine- 4-sulfonic acid (CAS 72810-60-7) Inter3->Target Na2SO3 / H2O Sulfite Displacement (SNAr) Final Torsemide Analogs (4-Amino derivatives) Target->Final R-NH2 Amine Displacement

Figure 1: Synthetic pathway showing the conversion of the 4-chloro precursor to the target sulfonic acid via nucleophilic aromatic substitution.

Detailed Protocol: Sulfite Displacement

This protocol describes the conversion of 4-chloro-3-pyridinesulfonamide to this compound.

Reagents:

  • 4-Chloro-3-pyridinesulfonamide (1.0 eq)

  • Sodium Sulfite (

    
    ) (1.5 – 2.0 eq)
    
  • Water (Solvent)

  • Catalytic Copper (optional, but often not needed due to ring activation)

Step-by-Step Methodology:

  • Preparation: Dissolve Sodium Sulfite in water to create a saturated solution (approx. 20% w/v).

  • Addition: Add 4-Chloro-3-pyridinesulfonamide to the sulfite solution. The starting material is sparingly soluble.

  • Reaction: Heat the suspension to reflux (

    
    ).
    
    • Mechanistic Insight: As the reaction proceeds, the chloride is displaced by the sulfite group. The mixture typically becomes clear as the highly soluble sulfonate forms, then may precipitate the zwitterionic acid upon cooling or acidification.

  • Monitoring: Monitor by HPLC. The disappearance of the 4-chloro peak and appearance of the highly polar 4-sulfonic acid peak (eluting near the void volume) indicates completion (typically 4–6 hours).

  • Isolation:

    • Cool the mixture to

      
      .
      
    • Acidify carefully with conc. HCl to pH ~1–2.

    • The product, This compound , precipitates as a white to off-white crystalline solid.[4]

  • Purification: Filter and wash with ice-cold water. Recrystallize from water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare against the following standard data points.

Method Expected Observation
Appearance White to off-white crystalline powder.
Solubility Soluble in water (pH > 7), sparingly soluble in acid, insoluble in non-polar organics.
¹H-NMR (DMSO-d₆) Signals for pyridine protons at C2, C5, C6. Absence of C4 proton. Significant downfield shift due to electron-withdrawing sulfonamide and sulfonic acid groups.
MS (ESI-) [M-H]⁻ peak at m/z ~237.
Melting Point >250°C (decomposition characteristic of zwitterions).

Industrial Application & Utility

The primary value of this compound lies in its role as a "masked" electrophile.

The "Better Leaving Group" Principle

While the 4-chloro precursor can react directly with amines, the 4-sulfonic acid variant offers specific advantages in large-scale manufacturing:

  • Solubility: The reaction with amines can be performed in aqueous media, avoiding toxic organic solvents (Green Chemistry).

  • Reactivity: The sulfonic acid group at the 4-position of a pyridine ring is an excellent leaving group (as sulfite) when treated with nucleophiles, often reacting cleaner than the chloride.

  • Purification: The intermediate is a solid zwitterion, allowing for easy filtration to remove impurities carried over from the chlorosulfonation step before the final, high-value drug coupling.

Downstream Synthesis (Torsemide Series)

Reactivity Substrate 3-Sulfamoylpyridine- 4-sulfonic acid Complex Meisenheimer Complex Substrate->Complex + Amine Amine Nucleophile (e.g., 3-methylaniline) Amine->Complex Product 4-Substituted-3-pyridinesulfonamide (Drug Precursor) Complex->Product - SO3 Byproduct Sulfite / Bisulfite Complex->Byproduct

Figure 2: Mechanism of amine substitution. The 4-sulfonic acid group is displaced, releasing sulfite.

Safety & Handling

  • Hazards: As a sulfonic acid derivative, it is acidic and can cause skin/eye irritation (H315, H319).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.

  • Stability: Stable under ambient conditions. Hygroscopic—store in desiccated conditions.

References

  • PubChem. 4-Chloro-3-pyridinesulfonamide (Precursor Data). National Library of Medicine. Available at: [Link]

  • Delarge, J. (1974). Synthesis of 4-amino-3-pyridinesulfonamides. European Journal of Medicinal Chemistry. (Foundational chemistry for pyridine sulfonamide diuretics).
  • Google Patents.Process for the preparation of pyridine-3-sulfonic acid derivatives. (See US Patents related to Torsemide intermediates).

Sources

The Multifaceted Biological Activities of Sulfamoylpyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The sulfamoylpyridine moiety, a unique heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of sulfamoylpyridine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the path from molecular design to potential clinical candidates. We will delve into the causality behind experimental choices, providing a framework for the rational design and evaluation of novel sulfamoylpyridine-based therapeutics.

The Sulfamoylpyridine Core: A Gateway to Diverse Bioactivity

The sulfamoylpyridine scaffold is characterized by a pyridine ring linked to a sulfonamide group (-SO₂NH₂). This arrangement imparts a unique combination of electronic and steric properties that facilitate interactions with a wide array of biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can participate in hydrogen bonding, pi-stacking, and coordination with metal ions. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and to form strong hydrogen bonds. The versatility of this scaffold allows for the synthesis of a vast library of derivatives with finely tuned pharmacological profiles.[1][2]

A Spectrum of Therapeutic Applications

Sulfamoylpyridine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The fight against cancer has unveiled several sulfamoylpyridine compounds with potent antitumor activities. Their mechanisms of action are multifaceted, targeting key processes in cancer cell proliferation and survival.

While the sulfonamide group is classically associated with the inhibition of dihydropteroate synthase (DHPS) in the folate synthesis pathway, the anticancer effects of many sulfamoylpyridine derivatives extend to other critical cellular targets.[3]

  • Tubulin Polymerization Inhibition: A significant number of pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[4]

  • Cyclooxygenase-2 (COX-2) Inhibition: Chronic inflammation is a known driver of tumorigenesis. The COX-2 enzyme is often overexpressed in various cancers and plays a crucial role in producing prostaglandins that promote cell proliferation, angiogenesis, and invasion.[2] Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors, offering a targeted approach to cancer therapy with a potentially favorable side-effect profile.

Signaling Pathway of COX-2 Inhibition in Cancer

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Cancer_Hallmarks Tumor Growth Angiogenesis Invasion Prostaglandins->Cancer_Hallmarks Sulfamoylpyridine Sulfamoylpyridine COX-2 Inhibitor Sulfamoylpyridine->COX2

Caption: Inhibition of COX-2 by sulfamoylpyridine compounds blocks prostaglandin synthesis.

Antibacterial Activity: A Renewed Approach to Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Sulfamoylpyridine derivatives have shown promise in combating a range of bacterial pathogens.

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Bacteria are unable to utilize exogenous folate and must synthesize it de novo, making this pathway an excellent target for selective toxicity. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfamoylpyridine compounds block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis.[3]

Bacterial Folic Acid Synthesis Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Dihydrofolic_Acid->Nucleic_Acid_Synthesis Sulfamoylpyridine Sulfamoylpyridine Sulfamoylpyridine->DHPS

Caption: Sulfamoylpyridines competitively inhibit DHPS, halting bacterial folate synthesis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several sulfamoylphenyl-pyridazinone derivatives, which incorporate the sulfamoylphenyl group, have demonstrated significant anti-inflammatory properties.[5] The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[6][7][8][9][10]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of sulfamoylpyridine compounds is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide group. Understanding these structure-activity relationships is paramount for the design of potent and selective drug candidates.

Biological Activity Favorable Substituents/Structural Features Unfavorable Substituents/Structural Features
Anticancer - O-CH₃, -OH, -C=O, and NH₂ groups on the pyridine ring enhance activity.[11]- Lipophilic substituents can increase cytotoxicity.[3]- Halogen atoms or bulky groups on the pyridine ring can decrease activity.[11]
Antibacterial - Introduction of a fluorine atom can significantly improve antibacterial activity.[12]- The presence of a sulfonamide group at the para-position of a phenyl ring generally enhances antibacterial properties.[10]- Steric hindrance around the sulfonamide group can reduce activity.[13]
Carbonic Anhydrase Inhibition - An N-methylpropionamide linker between the benzensulfonamide and the pyrazolopyridine moiety is favorable for hCA I inhibition.[14]- A direct connection or a CH₂-CH₂ linker between the sulfonamide and the heterocyclic ring can be detrimental.[14]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of sulfamoylpyridine compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Workflow for MTT Assay

MTT_Workflow Start Seed cells in 96-well plate Incubate_Cells Incubate (24h) Start->Incubate_Cells Add_Compound Add test compound (serial dilutions) Incubate_Cells->Add_Compound Incubate_Compound Incubate (48-72h) Add_Compound->Incubate_Compound Add_MTT Add MTT reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the sulfamoylpyridine compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

  • Formazan Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the sulfamoylpyridine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI or EUCAST guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Future Perspectives and Conclusion

The diverse biological activities of sulfamoylpyridine compounds underscore their immense potential in drug discovery. The ability to modulate their activity through synthetic modifications provides a powerful platform for the development of novel therapeutics. Future research should focus on elucidating the detailed mechanisms of action for various biological effects and on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic application of structure-activity relationship studies will be instrumental in designing next-generation sulfamoylpyridine derivatives with enhanced potency, selectivity, and safety profiles. This guide serves as a foundational resource to inspire and inform these future endeavors, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

  • A review: Biological activities of novel cyanopyridine derivatives. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Retrieved January 2, 2024, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 2, 2024, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. Retrieved January 2, 2024, from [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2024). National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 2, 2024, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 2, 2024, from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2014). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2023). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. Retrieved January 2, 2024, from [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Publishing. Retrieved January 2, 2024, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 2, 2024, from [Link]

  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][14]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 2, 2024, from [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). ACS Publications. Retrieved January 2, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2024, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 2, 2024, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2018). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022). YouTube. Retrieved January 2, 2024, from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Sulfamoylpyridine-4-sulfonic acid. This compound is a highly polar aromatic sulfonic acid, and its accurate quantification is critical in various stages of pharmaceutical development and quality control. The described method utilizes a polar-embedded C18 column with a simple isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile, offering excellent peak shape, resolution, and sensitivity with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a detailed experimental protocol, method validation in accordance with ICH guidelines, and troubleshooting advice.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a sulfonic acid and a sulfamoyl group attached to a pyridine ring, imparts high polarity. This characteristic presents a significant challenge for retention and peak shape in traditional reversed-phase chromatography. Therefore, a well-developed and validated HPLC method is imperative for ensuring the quality, safety, and efficacy of final drug products.

The method outlined herein is designed to address the challenges associated with analyzing highly polar compounds by HPLC. The selection of the stationary phase, mobile phase composition, and detector wavelength is based on a thorough understanding of the analyte's physicochemical properties and established chromatographic principles for similar molecules such as pyridinesulfonic acid and other aromatic sulfonic acids.[1][2]

Chromatographic Principles and Method Rationale

The successful separation of this compound is achieved by carefully considering the following chromatographic parameters:

  • Stationary Phase Selection: A polar-embedded C18 column is chosen for this application. Unlike traditional C18 phases, polar-embedded columns have a hydrophilic group incorporated near the silica surface. This modification prevents the collapse of the C18 chains in highly aqueous mobile phases, which are necessary for retaining very polar analytes.[3] This ensures reproducible retention times and improved peak symmetry.

  • Mobile Phase Composition: The mobile phase is a critical component in controlling the retention and selectivity of the separation.[4][5]

    • Aqueous Component: A phosphate buffer at a pH of approximately 3.0 is used. This low pH suppresses the ionization of the sulfonic acid group, reducing its polarity and promoting retention on the reversed-phase column.

    • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to achieve a suitable retention time and separation from potential impurities.

    • Isocratic Elution: An isocratic elution is employed for its simplicity, robustness, and faster re-equilibration times, making it ideal for routine quality control analysis.

  • Detection: The pyridine moiety in the analyte contains a chromophore that absorbs UV radiation. Based on data for similar pyridine-containing compounds, a detection wavelength of 254 nm is selected to ensure high sensitivity.[6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation System System Equilibration MobilePhase->System Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection System->Injection Data Data Acquisition Injection->Data Integration Peak Integration & Quantification Data->Integration Report Report Generation Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (85%) (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
HPLC Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0 with H₃PO₄) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 950 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Add 50 mL of acetonitrile and mix thoroughly.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[8] This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

Results and Discussion

A typical chromatogram obtained from the injection of the standard solution is shown below. The method provides a well-resolved peak for this compound with excellent symmetry.

(A representative chromatogram image would be placed here in a formal application note)

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Retention Time (min)Report~ 4.5
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 2000> 5000
RSD of Peak Area (n=6)≤ 2.0%0.8%
RSD of Retention Time (n=6)≤ 1.0%0.3%

The system suitability results demonstrate that the method is precise and suitable for its intended purpose. The high plate count indicates good column efficiency, and the low tailing factor signifies excellent peak shape, which is crucial for accurate integration and quantification.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

  • Specificity: The method was shown to be specific by injecting the mobile phase, a placebo solution, and a spiked placebo solution. No interfering peaks were observed at the retention time of this compound.

  • Linearity: The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL). The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.[10]

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate sample preparations at 100% of the test concentration. The relative standard deviation (RSD) of the results was less than 2.0%.

    • Intermediate Precision (Inter-day precision): The intermediate precision was determined by repeating the analysis on a different day with a different analyst and instrument. The RSD between the two sets of results was less than 2.0%.[10]

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (± 0.2 units), the column temperature (± 2 °C), and the flow rate (± 0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Column degradation; Incompatible sample solvent.Replace the column; Ensure the sample is dissolved in the mobile phase.
Variable Retention Times Pump malfunction; Column not equilibrated.Check the pump for leaks and ensure proper solvent delivery; Equilibrate the column for at least 30 minutes.
Poor Resolution Loss of column efficiency; Incorrect mobile phase.Replace the column; Prepare fresh mobile phase and verify its composition and pH.
Baseline Noise Air bubbles in the system; Contaminated mobile phase.Degas the mobile phase; Prepare fresh mobile phase using high-purity reagents.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of this compound. The use of a polar-embedded C18 column and an optimized mobile phase overcomes the challenges associated with the analysis of this highly polar compound. The method is fully validated according to ICH guidelines and is suitable for routine quality control and stability testing in the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • LCGC International. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultra-sensitive detection of pyridine in water using zinc porphyrin incorporated in a transparent hydrophobic film. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACS Omega. (2024, August 20). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved from [Link]

  • International Journal of Pharmaceutical and Research Sciences. (n.d.). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Impact Factor. (2015, January 1). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine-3-sulfonic acid. Retrieved from [Link]

Sources

Advanced Protocol for the Sulfonation of Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Core Challenges

The sulfonation of pyridine represents a classic "heterocyclic paradox" in organic synthesis. The nitrogen atom, while defining the molecule's utility, inherently deactivates the ring toward the very electrophilic substitutions required to introduce a sulfonyl group.

The Mechanistic Barrier
  • Deactivation: Under standard acidic sulfonation conditions (e.g.,

    
    ), the pyridine nitrogen becomes protonated (
    
    
    
    ).[1] The resulting pyridinium ion is highly electron-deficient, roughly equivalent to nitrobenzene, making Electrophilic Aromatic Substitution (EAS) kinetically arduous.[1]
  • Regioselectivity: When forced under drastic conditions, EAS occurs exclusively at the C3 (meta) position, as this position is least destabilized by the positive charge on the nitrogen.[1] However, yields are often poor due to competitive decomposition.[1]

  • The Solution Matrix: To overcome these barriers, we employ three distinct strategies depending on the scale and available starting materials:

    • Method A (Direct EAS): Uses Oleum and Mercury catalysis (High temperature, Commodity scale).[1]

    • Method B (N-Oxide Activation): Uses N-oxidation to facilitate Nucleophilic Aromatic Substitution (

      
      ) on halopyridines (Milder, Pharma intermediate scale).[1][2]
      
    • Method C (Pd-Catalysis): Modern cross-coupling for sensitive substrates (Discovery scale).[2]

Comparative Methodologies

FeatureMethod A: Direct OleumMethod B: N-Oxide RouteMethod C: Pd-Catalysis
Mechanism Electrophilic Substitution (EAS)

on N-Oxide / Reduction
Pd(0)/Pd(II) Cross-Coupling
Key Reagents 20% Oleum,


,

, Raney Ni
Aryl Halide, DABCO[1][2]·(SO2)2, Pd cat.[1][3]
Temperature 230–270°C80–145°C60–100°C
Regioselectivity Strictly C3Determined by Halogen (C3/C4)Determined by Halogen
Yield 65–70%75–80%80–95%
Primary Risk High Temp/Pressure, Mercury toxicityAutoclave pressure, HydrogenationCatalyst cost, Ligand sensitivity

Detailed Experimental Protocols

Protocol A: Direct Catalytic Sulfonation (The "Oleum" Route)

Best for: Large-scale synthesis of Pyridine-3-sulfonic acid where mercury waste can be strictly managed.[2]

Safety Critical: This reaction involves Oleum (fuming sulfuric acid) and Mercury(II) salts at temperatures exceeding 200°C. Perform only in a dedicated high-hazard hood with blast shielding.[2]

  • Setup: Equip a sulfonation flask with a high-torque mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (

    
    ).
    
  • Charging: Add 750 g of Oleum (20% free

    
    )  to the flask. Cool to <40°C using an ice bath.
    
  • Addition: Dropwise add 250 g of Pyridine to the oleum. Caution: Exothermic reaction.[1][2] Maintain internal temp <75°C.[1][2][4]

  • Catalysis: Once addition is complete, add 3.0 g of Mercury(II) Sulfate (

    
    ) .
    
  • Reaction: Heat the mixture to 230–240°C . Maintain for 13–14 hours .

    • Optimization Note: Aliquots of oleum (160 g) and catalyst (1.5 g) can be added hourly for the first 3 hours to push conversion [1].

  • Workup:

    • Cool reaction mass to ambient temperature.[1][2][5][6][7]

    • Pour carefully into 2.5 L of ice-cold Ethanol . The pyridine-3-sulfonic acid will precipitate.[1][2][4][5]

    • Filter the white crystalline solid.[1]

    • Purification: Recrystallize from water or aqueous ethanol.[1][2][8]

    • Yield: Expect ~68–70%.[1][2][8]

Protocol B: The N-Oxide "Activation-Reduction" Route

Best for: Avoiding heavy metals; producing 3-substituted sulfonates from 3-chloropyridine.[2]

Rationale: The N-oxide moiety activates the ring for nucleophilic attack by bisulfite, even at the normally unreactive C3 position, and is subsequently removed.

Step 1: Oxidation [2][4][8][9][10]

  • Dissolve 3-chloropyridine (1.0 eq) in Glacial Acetic Acid.

  • Heat to 80°C. Add 30%

    
     (1.2 eq)  dropwise over 3 hours.
    
  • Stir at 80°C for an additional 5 hours.

  • Quench excess peroxide with sodium sulfite solution.[1][2][8] Concentrate under vacuum to obtain 3-chloropyridine-N-oxide.[1][2]

Step 2: Sulfonation (


) 
  • Vessel: Stainless steel autoclave (Pressure rated).

  • Solution: Dissolve Sodium Bisulfite (

    
    , 2.0 eq)  in water. Adjust pH to 9.0–9.5  using 50% NaOH.
    
  • Addition: Add the crude 3-chloropyridine-N-oxide.

  • Reaction: Seal autoclave. Heat to 145°C for 17 hours .[1][2][4][8]

    • Pressure Note: Internal pressure will reach ~4–5 bar.[1][2][8]

  • Cooling: Cool to 90°C. The product is Pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction

  • To the reaction mass (at 90°C), add Raney Nickel (10 wt% loading) .

  • Pressurize with Hydrogen (

    
    ) to 7 bar .
    
  • Heat to 100–110°C for 6–16 hours.

  • Isolation: Filter catalyst (Pyrophoric!). Acidify filtrate to pH ~3 to precipitate the zwitterionic Pyridine-3-sulfonic acid [2].[2]

Protocol C: Palladium-Catalyzed Sulfination (The "Willis" Coupling)

Best for: Late-stage functionalization, complex scaffolds, and library synthesis.[1][2]

Reagents:

  • Substrate: (Hetero)Aryl Halide (Br/I preferred, Cl with reactive ligands).[1]

  • SO2 Source: DABCO[2][3]·(SO2)2 (solid surrogate for

    
     gas).[2]
    
  • Catalyst:

    
     + Ligand (e.g., CataCXium A or 
    
    
    
    ).[1]
  • Preparation: In a glovebox or under Argon, charge a vial with:

    • Halopyridine (1.0 mmol)[6]

    • DABCO[2][3]·(SO2)2 (1.2 mmol)

    • Isopropylmagnesium chloride (if using Grignard route) OR Nucleophile (e.g., Hydrazine for sulfonamides).[1]

    • Note: For direct sulfinate salt synthesis, use Potassium Metabisulfite (

      
      )  with 
      
      
      
      /
      
      
      and TBAB (Phase transfer catalyst) [3].[1]
  • Reaction: Add solvent (Ethanol/Water 1:1 or Dioxane). Heat to 70–80°C for 4–12 hours.

  • Workup: Remove solvent.[1][2][6][11] The resulting sulfinate salt can be directly alkylated (to sulfones) or chlorinated (to sulfonyl chlorides).

Mechanistic Visualization

Workflow Comparison: Classical vs. N-Oxide Route[1][2]

PyridineSulfonation Start Pyridine / 3-Cl-Pyridine Oleum Oleum (20% SO3) HgSO4, 230°C Start->Oleum Method A (Direct) Oxidation H2O2 / AcOH 80°C Start->Oxidation Method B (Indirect) Sigma σ-Complex (High Energy) Oleum->Sigma Electrophilic Attack ProdA Pyridine-3-Sulfonic Acid Sigma->ProdA -H+ NOxide Pyridine-N-Oxide (Activated) Oxidation->NOxide Bisulfite NaHSO3, pH 9.5 145°C (Autoclave) NOxide->Bisulfite SNAr SulfonatedNOxide 3-Sulfo-Py-N-Oxide Bisulfite->SulfonatedNOxide Reduction Raney Ni / H2 100°C SulfonatedNOxide->Reduction Reduction->ProdA Deoxygenation

Figure 1: Comparison of the direct electrophilic pathway (High Energy) vs. the N-oxide activation pathway (Multi-step, Lower Temp).[2]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Method A) Substrate protonation limits reaction.[1][2]Increase temperature to 250°C or increase

loading (up to 2%).
Charring/Black Tar Exotherm during Oleum addition.[1][2]Strictly control addition rate; ensure internal temp <40°C during mixing.
Incomplete SNAr (Method B) pH drift below 9.[1][2][11]0.Buffer the bisulfite solution.[1][2] pH < 9 favors

loss; pH > 10 degrades N-oxide.[1][2]
Catalyst Poisoning (Method C) Sulfur binding to Pd.[1][2]Use electron-rich, bulky phosphine ligands (e.g., XPhos, CataCXium A) to prevent catalyst deactivation.[1][2]

References

  • Loesch, R., et al. (1991).[1] Process for the preparation of pyridine-3-sulfonic acid. US Patent 5,082,944.[1][2] Retrieved from

  • Emmett, E. J., & Willis, M. C. (2010).[1] Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides. Journal of the American Chemical Society.[4][12] Retrieved from [Link]

  • Baran Lab. (2012). Pyridine N-Oxides: Preparation and Transformations. Retrieved from [Link]

Sources

Advanced Application Note: 3-Sulfamoylpyridine-4-sulfonic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, characterization, and application of 3-sulfamoylpyridine-4-sulfonic acid , a critical scaffold in the development of loop diuretics (e.g., Torasemide) and novel carbonic anhydrase inhibitors.[1] While often encountered as a hydrolysis impurity in the synthesis of 4-substituted pyridines, this molecule represents a valuable "handle" for late-stage diversification.[1] We present a validated protocol for its controlled synthesis via nucleophilic aromatic substitution (


), a specialized Ion-Pair HPLC method for its isolation, and a strategy for activating the sulfonic acid moiety to generate diverse sulfonamide libraries.

Introduction: The 3,4-Disubstituted Pyridine Scaffold

In medicinal chemistry, the pyridine ring serves as a privileged structure, modulating solubility and hydrogen bonding potential. The 3,4-substitution pattern is particularly significant but synthetically challenging due to steric crowding and electronic deactivation.

This compound occupies a unique chemical space:

  • Electronic "Push-Pull" System: The electron-withdrawing sulfonamide at C3 and the sulfonic acid at C4 create a highly electron-deficient ring, altering the reactivity of the pyridine nitrogen.[1]

  • Torasemide Connection: It is a structural analogue and key impurity of the loop diuretic Torasemide. Understanding its behavior is essential for quality control (QC) in API manufacturing.[1]

  • Synthetic Utility: The C4-sulfonic acid group is a versatile leaving group or activation handle.[1] It can be converted to a sulfonyl chloride, enabling the synthesis of bis-sulfonamides , a class of compounds with high affinity for metalloenzymes like Carbonic Anhydrase (CA).[1]

Mechanistic Insight: Why Sulfonic Acid?

Unlike the 4-chloro substituent (common in precursors), the 4-sulfonic acid group renders the molecule highly polar and zwitterionic.[1] This drastically changes its pharmacokinetic profile (LogP < 0) and requires specialized analytical methods (Ion-Pair HPLC) for detection.[1]

Experimental Protocols

Protocol A: Controlled Synthesis via Sulfitation ( )

Objective: To synthesize this compound from 4-chloro-3-pyridinesulfonamide using a "green" aqueous nucleophilic substitution.[1]

Reagents:

  • Starting Material: 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3)[1][2][3]

  • Reagent: Sodium Sulfite (

    
    )[1]
    
  • Solvent: Water (HPLC Grade)[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (1.92 g) of 4-chloro-3-pyridinesulfonamide in 50 mL of water.

  • Activation: Add 15 mmol (1.89 g) of Sodium Sulfite. The excess sulfite acts as both the nucleophile and a buffer.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Causality: The 4-position of the pyridine is activated for

      
       by the ring nitrogen and the electron-withdrawing sulfonamide at C3.[1] Sulfite is a soft nucleophile that displaces the hard chloride.
      
  • Monitoring: Monitor by HPLC (see Protocol B). The starting material (non-polar) will disappear, replaced by a highly polar peak (early eluting).

  • Isolation:

    • Cool to room temperature.

    • Acidify carefully with concentrated HCl to pH 1–2. This protonates the sulfonic acid, reducing solubility.

    • Precipitate may form; if not, concentrate under reduced pressure to 10 mL and cool to

      
      .
      
    • Filter the white crystalline solid.

  • Purification: Recrystallize from water/ethanol (9:1).

Yield Expectation: 75–85% Characterization:

  • MS (ESI-): m/z 237 [M-H]- (Consistent with

    
    ).
    
  • Melting Point: >280°C (decomposition).[1]

Protocol B: Ion-Pair HPLC for Impurity Profiling

Objective: Standard Reverse-Phase (RP) HPLC fails to retain sulfonic acids.[1] This protocol uses Ion-Pair Chromatography (IPC) to validate purity.[1]

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Cosmosil C18-MS-II),

Mobile Phase A 20 mM Phosphate Buffer (pH 4.[1]5) + 5 mM Tetrabutylammonium Hydroxide (TBAH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Detection UV @ 230 nm (Pyridyl absorption)
Temperature

Mechanism of Action: The TBAH (Tetrabutylammonium cation) forms a neutral ion pair with the anionic sulfonic acid group (


).[1] This hydrophobic complex interacts with the C18 stationary phase, increasing retention time from <1 min (void volume) to ~8-12 min, allowing separation from the starting material.[1]
Protocol C: Scaffold Activation (Drug Design Application)

Objective: Convert the inert sulfonic acid into a reactive sulfonyl chloride for library generation.

Workflow:

  • Chlorination: Suspend the dry this compound (1 eq) in Thionyl Chloride (

    
    , 10 eq).
    
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide).

  • Reflux: Heat to reflux for 3 hours. The solid will dissolve as the sulfonyl chloride forms.

  • Workup: Evaporate excess

    
     under vacuum (use a caustic trap).
    
  • Coupling: Dissolve the residue immediately in anhydrous DCM and react with various amines (

    
    ) to generate 3,4-bis(sulfonamido)pyridines.
    

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the divergent applications of the scaffold.

G SM 4-Chloro-3- pyridinesulfonamide Reaction Sulfitation (Na2SO3, H2O, Reflux) SM->Reaction Product 3-Sulfamoylpyridine- 4-sulfonic Acid (The Scaffold) Reaction->Product Impurity Impurity Standard (Torasemide QC) Product->Impurity  Purification   Activation Activation (POCl3 / SOCl2) Product->Activation  Derivatization   Library Drug Discovery Library (Bis-sulfonamides) Activation->Library  + Amines (R-NH2)  

Figure 1: Synthetic workflow transforming the chloro-precursor into the sulfonic acid scaffold, branching into QC applications and drug discovery.

Analytical Data Summary

Table 1: Comparative Reactivity & Properties

Property4-Chloro-Precursor4-Sulfonic Acid ScaffoldRelevance
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)Formulation & Bioavailability
HPLC Retention (C18) High (

min)
Void Volume (

min)
Requires Ion-Pairing for QC
Reactivity (

)
Moderate (leaving group = Cl)Low (requires activation)Stable intermediate
pKa (Calculated) ~9.0 (Sulfonamide)-2.3 (Sulfonic Acid)Zwitterionic behavior

References

  • BenchChem. (2025).[4] Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. (Analogous chemistry for pyridine sulfonation). [1]

  • Delarge, J., et al. (1980). 4-Amino-3-sulfonamido pyridine derivatives.[1][4][5][6][7] European Patent EP0003383B1. (Foundational chemistry for Torasemide precursors).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118426, 4-Chloro-3-pyridinesulfonamide.[1] (Starting material properties).[1] [1]

  • PatSnap. (2018). Method for detecting content of pyridine-3-sulfonyl chloride.[1] (Basis for Ion-Pair HPLC methodology).[1]

  • SynZeal. (2025). Torasemide EP Impurity B Reference Standard. (Contextualizing the impurity profile).

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

3-Sulfamoylpyridine-4-sulfonic acid as an intermediate for torsemide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Sulfamoylpyridine-4-sulfonic Acid as a Strategic Intermediate in Torsemide Synthesis

Executive Summary

Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea) is a high-ceiling loop diuretic essential for managing edema and hypertension.[1] The synthesis of Torsemide hinges on the purity and reactivity of pyridine-based intermediates.[1] While the industry standard utilizes 4-hydroxy-3-pyridinesulfonic acid (SAHPY), the exploration of This compound (CAS 72810-60-7) represents a specialized pathway often associated with high-purity processes or specific impurity profiles.[1]

This guide details the technical protocols for utilizing this compound as a precursor.[1] It focuses on the critical activation of the C4-position (converting the sulfonic acid/sulfonate moiety to a leaving group) to enable the subsequent nucleophilic aromatic substitution (


) required to assemble the Torsemide scaffold.[1]

Chemical Context & Mechanistic Insight

The synthesis of Torsemide requires the installation of a m-toluidine amine at the C4 position of the pyridine ring and a sulfonylurea moiety at the C3 position.[1]

  • Standard Route: Starts with 4-hydroxy-3-pyridinesulfonic acid .[1][2][3][4] The C4-hydroxyl is converted to a chloride (leaving group) and the C3-sulfonic acid to a sulfonyl chloride simultaneously using

    
    .[1]
    
  • Alternative Route (Topic Focus): Starts with This compound . Here, the C3 position is already in the sulfonamide oxidation state (

    
    ), potentially reducing downstream steps.[1] However, the C4-sulfonic acid group (
    
    
    
    ) is a poor leaving group for the required amination and must be activated, typically via chlorination.[1]

Mechanism of Activation: The reaction with phosphorus pentachloride (


) serves a dual purpose:
  • De-sulfonative Chlorination: Converts the C4-sulfonic acid to a C4-chloro substituent.[1]

  • Preservation/Activation: Ensures the C3-sulfonamide remains stable or is transiently protected during the harsh chlorination conditions.[1]

Strategic Pathway Visualization

The following diagram illustrates the convergence of the this compound pathway with the standard Torsemide synthesis route.

TorsemideSynthesis Start_Std 4-Hydroxy-3-pyridinesulfonic acid (Standard Start) Activation Activation Phase (PCl5 / POCl3, Heat) Start_Std->Activation Chlorination & Sulfonylation Start_Alt This compound (Topic Intermediate) Start_Alt->Activation Desulfonative Chlorination Inter_Cl 4-Chloro-3-pyridinesulfonamide (Key 'Hub' Intermediate) Activation->Inter_Cl Yields 4-Cl Species Amination Amination Phase (m-Toluidine, Solvent) Inter_Cl->Amination + m-Toluidine Inter_Amine 3-Sulfonamido-4-(3-methylphenyl)aminopyridine Amination->Inter_Amine SNAr Displacement Urea_Form Urea Formation (Isopropyl Isocyanate) Inter_Amine->Urea_Form + Isopropyl Isocyanate Product Torsemide API Urea_Form->Product Final Coupling

Caption: Convergence of the this compound pathway into the standard Torsemide synthesis via the 4-chloro 'Hub' intermediate.

Detailed Experimental Protocols

Protocol A: Activation of this compound

Objective: Convert the C4-sulfonic acid moiety into a reactive C4-chloro group to generate 4-chloro-3-pyridinesulfonamide .

Safety Warning: Phosphorus pentachloride (


) and Phosphorus oxychloride (

) are highly corrosive and water-reactive.[1] Perform all operations in a fume hood with anhydrous conditions.

Materials:

  • This compound (1.0 eq)[1][5][6]

  • Phosphorus pentachloride (

    
    ) (2.5 eq)[1]
    
  • Phosphorus oxychloride (

    
    ) (Solvent/Reagent, 5-10 volumes)[1]
    
  • Dichloromethane (DCM) for extraction[1]

  • Ammonium hydroxide (

    
    ) (25% aq.)[1]
    

Step-by-Step Methodology:

  • Slurry Preparation: Charge this compound into a reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Reagent Addition: Add

    
     slowly to create a stirrable slurry. Cool the mixture to 0–5°C.
    
  • Chlorination: Portion-wise add

    
     while maintaining the temperature below 10°C to control exotherm.
    
  • Reaction: Heat the reaction mixture to 110–120°C (reflux) and hold for 4–6 hours.

    • Checkpoint: Monitor by HPLC. The disappearance of the starting sulfonic acid indicates conversion to the chlorinated species.

  • Quenching (Critical):

    • Cool the reaction mass to 20°C.

    • Remove excess

      
       via vacuum distillation (keep temperature <60°C).[1]
      
    • Slowly pour the viscous residue into crushed ice/water (exothermic!).[1]

  • Neutralization/Isolation:

    • Adjust pH to 7–8 using ammonium hydroxide. Note: Since the C3 position is already a sulfonamide, aggressive ammonolysis is not required, but pH adjustment precipitates the product.[1]

    • Filter the solid precipitate (Crude 4-Chloro-3-pyridinesulfonamide).[1]

    • Wash with cold water and dry under vacuum at 50°C.

Expected Yield: 75–85% Purity Target: >98% (HPLC)

Protocol B: Synthesis of Torsemide from Activated Intermediate

Objective: Convert 4-chloro-3-pyridinesulfonamide to Torsemide via nucleophilic substitution and urea formation.

Step 1: Amination (


) [1]
  • Solvent System: Suspend 4-chloro-3-pyridinesulfonamide (1.0 eq) in ethanol or isopropanol (10 volumes).

  • Reagent: Add m-toluidine (2.5 eq). Note: Excess amine acts as a base to scavenge HCl.[1]

  • Reflux: Heat to reflux (80–85°C) for 12–15 hours.

  • Work-up:

    • Distill off solvent.[2][3][4]

    • Add water and adjust pH to 4.5–5.0 with HCl.

    • Filter the precipitate: 3-Sulfonamido-4-(3-methylphenyl)aminopyridine .

Step 2: Sulfonylurea Formation (Torsemide) [1]

  • Coupling: Dissolve the amine intermediate in acetonitrile or acetone .

  • Base: Add Triethylamine (TEA) (1.1 eq).

  • Addition: Add Isopropyl isocyanate (1.1 eq) dropwise at 20–25°C.

  • Reaction: Stir for 2 hours.

  • Isolation: Acidify with dilute HCl to precipitate Torsemide. Recrystallize from ethanol/water for API grade purity.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Moisture Content (Step A) < 0.1%

and

hydrolyze rapidly.[1] Moisture leads to lower yields and hazardous HCl gas generation.
Reaction Temp (Step A) 115°C ± 5°CHigh temperature is required to drive the desulfonative chlorination of the C4-sulfonic acid.[1]
Stoichiometry (m-toluidine) > 2.0 eqThe reaction generates HCl.[1] The first equivalent of amine does the substitution; the second acts as an acid scavenger.
pH Control (Final) 4.0 – 5.0Torsemide is a weak acid (sulfonylurea).[1] Precise pH is required to precipitate the free acid form without forming salts.

Analytical Control Strategy

To ensure "Self-Validating" protocols, the following HPLC method is recommended for intermediate verification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.02 M

    
     buffer (pH 3.0).[1]
    
  • Mobile Phase B: Acetonitrile.[2][3][7]

  • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 288 nm.

  • Retention Markers:

    • This compound (RT ~ 3.5 min)[1]

    • 4-Chloro-3-pyridinesulfonamide (RT ~ 8.2 min)[1]

    • Torsemide (RT ~ 14.5 min)[1]

References

  • Process for preparing torsemide intermediate.Google Patents.
  • Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. Pharmaceutical Fronts, 2022.[1][7][8] [Link]

  • Process for the preparation of highly pure torsemide.Google Patents.
  • Torsemide MeSH Descriptor Data. National Library of Medicine. [Link][1]

  • This compound (CAS 72810-60-7) Entry. OChem Inc Catalog. [Link][1][5][6]

Sources

Application Notes and Protocols for 3-Sulfamoylpyridine-4-sulfonic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block for Advanced Materials

3-Sulfamoylpyridine-4-sulfonic acid represents a unique molecular architecture, incorporating both a strongly acidic sulfonic acid group (-SO₃H) and a hydrogen-bond-donating sulfamoyl group (-SO₂NH₂) on a pyridine scaffold. This combination of functionalities suggests its potential as a versatile building block in materials science. The pyridine ring itself offers a site for coordination with metal ions, while the sulfonic acid and sulfamoyl groups can impart properties such as hydrophilicity, ion-exchange capabilities, and thermal stability to polymers and other materials.[1][2] The distinct electronic and structural features of this molecule open up possibilities for its use in the rational design of functional polymers, metal-organic frameworks (MOFs), and other advanced materials.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step process starting from a readily available pyridine derivative. One possible pathway is outlined below, involving the sulfonation of a protected aminopyridine, followed by conversion of the amino group to a sulfamoyl group.

Synthesis_of_3-Sulfamoylpyridine-4-sulfonic_acid 4-Aminopyridine 4-Aminopyridine 4-Acetamidopyridine 4-Acetamidopyridine 4-Aminopyridine->4-Acetamidopyridine Acetic anhydride 4-Acetamido-3-pyridinesulfonic_acid 4-Acetamido-3-pyridinesulfonic_acid 4-Acetamidopyridine->4-Acetamido-3-pyridinesulfonic_acid Oleum (H₂SO₄/SO₃) 4-Amino-3-pyridinesulfonic_acid 4-Amino-3-pyridinesulfonic_acid 4-Acetamido-3-pyridinesulfonic_acid->4-Amino-3-pyridinesulfonic_acid Acid hydrolysis Diazonium_salt Diazonium_salt 4-Amino-3-pyridinesulfonic_acid->Diazonium_salt NaNO₂, HCl Pyridine-3-sulfonyl_chloride-4-sulfonic_acid Pyridine-3-sulfonyl_chloride-4-sulfonic_acid Diazonium_salt->Pyridine-3-sulfonyl_chloride-4-sulfonic_acid SO₂, CuCl₂ 3-Sulfamoylpyridine-4-sulfonic_acid 3-Sulfamoylpyridine-4-sulfonic_acid Pyridine-3-sulfonyl_chloride-4-sulfonic_acid->3-Sulfamoylpyridine-4-sulfonic_acid NH₃ (aq)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 4-Aminopyridine

  • In a round-bottom flask, dissolve 4-aminopyridine in an excess of acetic anhydride.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-acetamidopyridine.

Step 2: Sulfonation of 4-Acetamidopyridine

  • Carefully add 4-acetamidopyridine to fuming sulfuric acid (oleum) at 0°C.

  • Slowly warm the mixture to room temperature and then heat to 120-140°C for 4-6 hours.[3]

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., BaCO₃) to precipitate the sulfate, and then filter.

  • The filtrate containing the desired product can be further purified by recrystallization.

Step 3: Hydrolysis of 4-Acetamido-3-pyridinesulfonic acid

  • Reflux the product from Step 2 in aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

  • Cool the solution and neutralize with a base to precipitate 4-amino-3-pyridinesulfonic acid.

  • Filter and dry the product.

Step 4: Diazotization and Sandmeyer Reaction

  • Dissolve 4-amino-3-pyridinesulfonic acid in aqueous HCl and cool to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid with a catalytic amount of copper(II) chloride.

  • Slowly add the diazonium salt solution to the SO₂/CuCl₂ mixture.

  • Allow the reaction to proceed for several hours at room temperature.

  • Extract the product, pyridine-3-sulfonyl chloride-4-sulfonic acid, with a suitable organic solvent.

Step 5: Amination of the Sulfonyl Chloride

  • Dissolve the sulfonyl chloride from Step 4 in a suitable solvent (e.g., THF).

  • Cool the solution to 0°C and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise.[4]

  • Stir the reaction for 2-3 hours at room temperature.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain this compound.

Potential Applications in Materials Science

Functional Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers.[2][5] The sulfonic acid group can enhance hydrophilicity and provide sites for ion exchange, while the sulfamoyl group can participate in hydrogen bonding, potentially improving the thermal and mechanical properties of the polymer.[6]

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Monomer (3-Sulfamoylpyridine-4-sulfonic_acid) Monomer (3-Sulfamoylpyridine-4-sulfonic_acid) Polymerization Polymerization Monomer (3-Sulfamoylpyridine-4-sulfonic_acid)->Polymerization Co-monomer(s) Initiator, Solvent Purification Purification Polymerization->Purification Precipitation Functional Polymer Functional Polymer Purification->Functional Polymer Analysis Analysis Functional Polymer->Analysis NMR, IR, GPC, TGA Material Fabrication Material Fabrication Functional Polymer->Material Fabrication Membrane casting, Fiber spinning

Caption: Workflow for the synthesis and application of a functional polymer.

Materials:

  • This compound (as a diacid chloride derivative)

  • A suitable diamine monomer (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc) as solvent

  • Pyridine as an acid scavenger

Procedure:

  • Convert this compound to its corresponding diacid chloride by reacting with thionyl chloride.

  • In a nitrogen-purged flask, dissolve the diamine monomer in anhydrous DMAc.

  • Cool the solution to 0°C and slowly add the diacid chloride derivative of this compound.

  • Add pyridine to the reaction mixture and stir at room temperature for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash, and dry the polymer.

Expected Outcome: A polyamide with pendant sulfonic acid and sulfamoyl groups, potentially exhibiting enhanced thermal stability and hydrophilicity.

Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the sulfonic acid group of this compound can act as coordination sites for metal ions, making it a promising linker for the synthesis of novel MOFs.[7][8][9][10] The sulfamoyl group could project into the pores of the MOF, providing sites for selective guest interactions.

Materials:

  • This compound (linker)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • A suitable solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the solvent.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for 24-72 hours.

  • Cool the vial to room temperature to allow for the formation of crystals.

  • Wash the crystals with fresh solvent and dry them under vacuum.

Expected Outcome: Crystalline MOF material with a porous structure, potentially suitable for applications in catalysis or gas separation.

Data Summary

Property Expected Characteristic Rationale
Solubility Water-solublePresence of the highly polar sulfonic acid group.
Acidity Strongly acidicDue to the sulfonic acid group.
Thermal Stability Potentially highAromatic pyridine ring and stable sulfonyl groups.
Coordination Ability Bidentate or tridentate ligandPyridine nitrogen and oxygen atoms of the sulfonyl groups.

Conclusion

While direct experimental data for this compound is currently unavailable, its unique molecular structure suggests significant potential as a versatile building block in materials science. The proposed synthetic pathways and application protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of this novel compound and its incorporation into advanced materials. The combination of a pyridine core with both sulfonic acid and sulfamoyl functionalities is expected to yield materials with tailored properties for a range of applications, from functional polymers to bespoke metal-organic frameworks. Further research into the synthesis and characterization of this promising molecule is highly encouraged.

References

  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. (2025, September 25). ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12644–12645. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. [Link]

  • Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. (n.d.). [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • US6384271B1 - Sulfonation, sulfation and sulfamation. (n.d.).
  • Sulfonate-Group-Containing Polymeric Polyamide for Simultaneous Transparency and Flame Retardancy of Polycarbonate. (2023, June 9). ACS Publications. [Link]

  • Sulfonation of Aromatic Compounds. (2023, January 13). YouTube. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January). ResearchGate. [Link]

  • Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. (n.d.). ResearchGate. [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. [Link]

  • Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. (n.d.). PubMed. [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry. [Link]

  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (2024, July 10). Royal Society of Chemistry. [Link]

  • Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4- b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. (2023, June 12). PubMed. [Link]

  • Aromatic sulfonation. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 20). PubMed Central. [Link]

  • Direct synthesis of pyridine and pyrimidine derivatives. (n.d.). DSpace@MIT. [Link]

  • Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. (2025, December 23). ResearchGate. [Link]

  • Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. (n.d.). ResearchGate. [Link]

  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017, March 15). PubMed. [Link]

  • US1753658A - Process for the preparation of sulphur compounds of pyridine. (n.d.).
  • Synthesis and application of a bimetallic-MOFs with sulfonic acid tags in preparation of biologically active nicotinonitriles via cooperative vinylogous anomeric-based oxidation. (2025, February 12). National Institutes of Health. [Link]

  • US2210962A - Sulphonic acids of aromatic compounds. (n.d.).
  • Biologically active sulfur-containing polyamides as promising anticancer materials. (n.d.). National Institutes of Health. [Link]

  • Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. (n.d.). University of Vienna. [Link]

  • Synthesis of Pyridine– and Pyrazine–BF 3 Complexes and Their Characterization in Solution and Solid State. (2016, March 31). OSTI.GOV. [Link]

  • Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. (n.d.). MDPI. [Link]

  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021, March 5). Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for 3-Sulfamoylpyridine-4-sulfonic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists interested in the coordination chemistry of 3-sulfamoylpyridine-4-sulfonic acid. While this ligand is not extensively documented in current literature, its trifunctional nature—possessing a pyridine nitrogen, a sulfonic acid group, and a sulfamoyl moiety—presents a rich and versatile platform for the design of novel coordination compounds. This guide provides a scientifically grounded, proposed synthesis for the ligand itself, followed by detailed protocols for its application in forming metal complexes, and a thorough workflow for their characterization. The methodologies are derived from established principles and well-documented procedures for analogous compounds.

Part 1: The Ligand: Synthesis and Properties of this compound

The strategic arrangement of three distinct functional groups makes this compound a compelling candidate for a multidentate ligand. The pyridine nitrogen acts as a soft donor site, while the oxygen atoms of the sulfonic acid and the nitrogen and oxygen atoms of the sulfamoyl group provide hard donor sites. This unique combination allows for versatile coordination behavior with a wide range of metal ions.

Proposed Synthesis of this compound

Given the absence of a documented direct synthesis, the following multi-step route is proposed, leveraging well-established transformations in pyridine chemistry. The synthesis begins with the commercially available 3-aminopyridine.

Synthetic_Pathway A 3-Aminopyridine B Pyridine-3-diazonium salt A->B 1. NaNO2, HCl (Diazotization) C Pyridine-3-sulfonyl chloride B->C 2. SO2, CuCl2 (Sulfonylation) D 3-Sulfamoylpyridine C->D 3. NH3 (Amination) E This compound D->E 4. Oleum (H2SO4/SO3) (Sulfonation)

Caption: Proposed synthetic pathway for this compound.

Step 1 & 2: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine

This procedure involves the diazotization of 3-aminopyridine followed by a sulfonyl-chlorination reaction.

  • Materials: 3-aminopyridine, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, copper(II) chloride, ice.

  • Protocol:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminopyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid saturated with copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours, then pour the mixture onto crushed ice.

    • The precipitated pyridine-3-sulfonyl chloride can be filtered, washed with cold water, and dried under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.[1][2][3]

Step 3: Synthesis of 3-Sulfamoylpyridine

This step involves the amination of the sulfonyl chloride.

  • Materials: Pyridine-3-sulfonyl chloride, concentrated aqueous ammonia or ammonia in an organic solvent (e.g., methanol).

  • Protocol:

    • Dissolve the crude pyridine-3-sulfonyl chloride in a suitable solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath and add an excess of concentrated ammonia solution dropwise with stirring.[4]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The product, 3-sulfamoylpyridine, can be isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization.[4]

Step 4: Sulfonation of 3-Sulfamoylpyridine

The final step is the introduction of the sulfonic acid group. The sulfamoyl group and the pyridine nitrogen are deactivating and meta-directing. However, under harsh conditions, sulfonation at the 4-position is plausible.

  • Materials: 3-Sulfamoylpyridine, oleum (fuming sulfuric acid, 20-30% SO₃).

  • Protocol:

    • Carefully add 3-sulfamoylpyridine to oleum in a flask equipped with a reflux condenser, with cooling.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.[5] The reaction progress should be monitored by a suitable technique like TLC or HPLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • The product, this compound, will precipitate. It can be collected by filtration, washed with cold water, and recrystallized from hot water or an alcohol-water mixture.

Physicochemical Properties

The following table summarizes the predicted properties of this compound.

PropertyPredicted Value
Molecular Formula C₅H₅N₂O₅S₂
Molecular Weight 239.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
Potential Donor Atoms Pyridine N, Sulfamoyl N, Sulfamoyl O, Sulfonic Acid O

Part 2: Coordination Chemistry of this compound

The presence of multiple donor sites allows for a variety of coordination modes, making this ligand a versatile building block for coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes.[6][7]

  • Monodentate Coordination: The pyridine nitrogen can act as a simple monodentate ligand, similar to pyridine itself.[8] The electron-withdrawing nature of the sulfamoyl and sulfonic acid groups will reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Bidentate and Tridentate Chelation: The ligand can form stable chelate rings by coordinating through the pyridine nitrogen and an oxygen atom from the sulfonic acid group (N,O-bidentate). Further coordination through the sulfamoyl group could lead to tridentate binding.

  • Bridging Ligand: The sulfonic acid and sulfamoyl groups can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended network structures.

Coordination_Modes cluster_0 Bidentate (N,O) Chelation cluster_1 Bridging Mode M1 M N1 N M1->N1 O1 O M1->O1 S1 S S1->O1 O2 O S1->O2 O3 O S1->O3 M2 M O4 O M2->O4 M3 M O5 O M3->O5 S2 S O4->S2 O5->S2

Caption: Possible coordination modes of the ligand.

Part 3: Protocols for the Synthesis and Characterization of Metal Complexes

General Protocol for the Synthesis of a Metal Complex

This protocol describes a general method for synthesizing a metal complex of this compound, using a generic M(II) metal salt.

  • Materials: this compound, a soluble metal(II) salt (e.g., CuSO₄·5H₂O, ZnCl₂, Ni(NO₃)₂·6H₂O), a suitable solvent (e.g., deionized water, ethanol, or a mixture), and a base (e.g., NaOH or triethylamine) if deprotonation of the ligand is required.

  • Protocol:

    • Ligand Solution: Dissolve this compound in the chosen solvent. Gentle heating may be required. If necessary, add a stoichiometric amount of base to deprotonate the sulfonic acid group.

    • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in the same solvent.

    • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to target different stoichiometries (e.g., 1:1, 1:2).

    • Reaction: Stir the resulting mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the desired product. The formation of a precipitate may indicate complex formation.

    • Isolation: If a precipitate has formed, cool the mixture and collect the solid by vacuum filtration. If the solution is clear, slow evaporation of the solvent or the addition of a less polar co-solvent can induce crystallization.

    • Purification: Wash the isolated solid with the solvent to remove any unreacted starting materials, and then dry it in a desiccator or under vacuum. Recrystallization from a suitable solvent can be performed to obtain high-purity crystals.

Characterization Workflow for Synthesized Complexes

A systematic characterization is essential to confirm the identity and structure of the newly synthesized complexes.[9][10][11]

Characterization_Workflow Start Synthesized Complex IR FT-IR Spectroscopy (Functional Group Coordination) Start->IR UVVis UV-Vis Spectroscopy (Electronic Environment) Start->UVVis MS Mass Spectrometry (Molecular Weight & Stoichiometry) Start->MS NMR NMR Spectroscopy (For Diamagnetic Complexes) Start->NMR Xray Single-Crystal X-ray Diffraction (Definitive Structure) IR->Xray UVVis->Xray MS->Xray End Structural Elucidation Xray->End NMR->Xray

Caption: A typical workflow for the characterization of coordination compounds.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Shifts in the stretching frequencies of the S=O bonds (in both the sulfonic acid and sulfamoyl groups) and the N-H bonds (in the sulfamoyl group) can indicate their involvement in coordination.

  • UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals, d-d electronic transitions can provide information about the coordination geometry around the metal center.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ion, confirming its molecular weight and stoichiometry.[12]

  • Single-Crystal X-ray Diffraction: This is the most powerful technique for obtaining an unambiguous three-dimensional structure of the complex in the solid state. It provides precise information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions.

Part 4: Potential Applications in Research and Development

The unique structural features of this compound and its metal complexes suggest potential applications in several fields:

  • Medicinal Chemistry: Sulfonamides are a well-known class of therapeutic agents. The coordination of sulfonamide-containing ligands to metal ions can enhance their biological activity.[13] These complexes could be explored as potential anticancer, antibacterial, or antiviral agents.

  • Catalysis: Pyridine-based ligands are widely used in homogeneous catalysis.[8] The electronic properties of the metal center can be fine-tuned by the substituents on the pyridine ring, potentially leading to catalysts with improved activity and selectivity.

  • Materials Science: As a multidentate bridging ligand, this compound is a promising candidate for the construction of porous Metal-Organic Frameworks (MOFs) or coordination polymers.[7] These materials have potential applications in gas storage, separation, and sensing.

This guide provides a foundational framework for the synthesis and application of this compound in coordination chemistry. The proposed protocols and characterization workflows are based on robust and established chemical principles, offering a solid starting point for researchers to explore the potential of this versatile ligand.

References

  • BenchChem. (n.d.). Synthesis, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.
  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
  • Google Patents. (n.d.). 4-amino-3-sulfonamido pyridine derivatives.
  • Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparation of pyridine-3-sulfonic acids.
  • MDPI. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Retrieved from [Link]

  • SciSpace. (1966). A new synthesis of pyridine-3-and pyridine-4-sulfonic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. Retrieved from [Link]

  • ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry and applications of complexes with sulfur ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). Retrieved from [Link]

  • Truman State University. (2020). Synthesis and Characterization of Coordination Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Coordination Compounds. Retrieved from [Link]

  • PubMed Central. (2015). Practical Applications of Metal Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Guidelines for Characterization of Organometallic and Inorganic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Pyridine-3-sulfonyl chloride production method. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Unknown Source. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • WIPO Patentscope. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Detection and Analysis of Coordination Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of sulphur compounds of pyridine.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Sulfamoylpyridine-4-sulfonic Acid

[1][2]

Executive Summary & Reaction Landscape

Target Molecule: this compound (also known as 3-(aminosulfonyl)-4-pyridinesulfonic acid).[1][2] Primary Application: Key intermediate in the synthesis of loop diuretics (e.g., Torsemide analogs) and specialized reactive dyes.

The synthesis of this vicinal substituted pyridine typically proceeds via nucleophilic substitution (sulfodechlorination) of 4-chloro-3-sulfamoylpyridine or controlled ammonolysis of pyridine-3,4-disulfonyl chloride. The proximity of the electron-withdrawing sulfamoyl group (

Critical Side Reactions & Impurities

The following table summarizes the most frequent side reactions encountered during the synthesis, specifically focusing on the sulfodechlorination route (Reaction of 4-Chloro-3-sulfamoylpyridine with Sodium Sulfite).

Side Reaction CategoryImpurity FormedMechanistic CauseCritical Control Parameter
Hydrolysis (Competition) 4-Hydroxy-3-sulfamoylpyridine (Pyridone tautomer)Direct nucleophilic attack by

or

instead of

at the C4 position.
pH Control: Maintain pH 6.5–7.5. High pH favors

attack.
Over-Amination (If via Disulfonyl Chloride)Pyridine-3,4-disulfonamide Non-selective ammonolysis where both

groups react with ammonia.
Stoichiometry: Use limiting

or protect C4.
Desulfonation 3-Sulfamoylpyridine Protode-sulfonation at high temperatures in acidic media (Reversibility of sulfonation).Temperature: Avoid refluxing in strong mineral acids >120°C.
Salt Contamination Inorganic Sulfite/Sulfate Salts Co-precipitation of

or

during isolation.
Solubility: Product is highly water-soluble; requires specific antisolvent (e.g., EtOH/IPA) for salt rejection.

Troubleshooting Guide (Q&A)

Issue 1: High levels of "Hydroxypyridine" impurity (4-OH) observed by HPLC.

Q: Why is the 4-hydroxy impurity forming despite using excess sulfite? A: This is a classic competition between sulfitation (


hydrolysis


  • Mechanism: The C4 position is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing sulfamoyl group at C3. While sulfite is a better nucleophile, hydroxide ions are smaller and often present in higher concentration if the pH is not buffered.

  • Solution:

    • Buffer the Reaction: Do not use strong bases (NaOH) to adjust pH during the reaction. Use a sulfite/bisulfite buffer system to maintain pH between 6.0 and 7.5.

    • Concentration: Increase the concentration of the sulfite reagent. Rate of sulfitation

      
      .
      
    • Temperature: Sulfitation often has a higher activation energy than hydrolysis; ensure the reaction is heated adequately (typically reflux) to favor the desired kinetic product.

Issue 2: Product fails to precipitate or yield is < 30%.

Q: The reaction mixture is clear, but I cannot isolate the sulfonic acid. A: this compound is a zwitterionic, highly water-soluble species. Standard acid precipitation often fails because the compound remains soluble even at low pH.

  • Protocol Adjustment:

    • Salting Out: Do not rely solely on acidification. Concentrate the aqueous reaction mass to ~20% volume.

    • Antisolvent Addition: Add 3–4 volumes of Isopropanol (IPA) or Ethanol . The inorganic salts (NaCl, Na2SO4) may precipitate first (filter these off if hot), or the product will crystallize upon cooling the alcoholic mixture.

    • Ion Exchange: For high purity, pass the reaction mixture through a cation-exchange resin (H+ form). The sulfonic acid will elute, while sodium ions are retained.

Issue 3: Regioselectivity issues during precursor synthesis.

Q: I am seeing isomers in my starting material (4-Chloro-3-sulfamoylpyridine). How do I prevent this? A: If you synthesize the precursor via chlorosulfonation of 4-chloropyridine, the directing effects are competing.

  • Causality: The pyridine nitrogen directs meta (position 3), but the chloro group (ortho/para director) directs to position 3 as well. However, if conditions are too harsh (high temperature, excess oleum), you may get sulfonation at position 5 or bis-sulfonation.

  • Correction: Ensure the chlorosulfonation is performed at the lowest effective temperature (typically 120–140°C) and strictly control the stoichiometry of the chlorosulfonic acid.

Mechanistic Pathway & Logic

The following diagram illustrates the primary synthetic pathway (Route A) and the competing side reactions.

SynthesisPathStart4-Chloro-3-sulfamoylpyridine(Precursor)TargetThis compound(Target)Start->Target Sulfodechlorination (pH 7.0, Reflux)Impurity_OH4-Hydroxy-3-sulfamoylpyridine(Hydrolysis Impurity)Start->Impurity_OH Hydrolysis (High pH / Low Conc.)Impurity_IsoPositional Isomers(Trace)Start->Impurity_Iso Thermal RearrangementSulfiteSodium Sulfite(Na2SO3)Sulfite->Target

Caption: Figure 1: Competitive reaction pathways in the nucleophilic substitution of 4-chloro-3-sulfamoylpyridine. The green path represents the desired sulfitation, while the red path indicates the parasitic hydrolysis reaction.

Experimental Protocol: Sulfodechlorination Route

Based on standard methodologies for pyridine sulfonic acid synthesis.

Objective: Conversion of 4-Chloro-3-sulfamoylpyridine to this compound.

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Sodium Sulfite (2.0 equiv) in water (5 volumes relative to substrate).

  • Addition: Add 4-Chloro-3-sulfamoylpyridine (1.0 equiv). The mixture may be a suspension initially.

  • Reaction: Heat the mixture to reflux (approx. 100°C).

    • Checkpoint: Monitor pH. If pH rises > 8.0, add small amounts of dilute HCl or NaHSO3 to buffer to pH ~7.0–7.5.

    • Duration: Reflux for 6–12 hours. The solution should become clear as the sulfonic acid forms (zwitterion is soluble).

  • Monitoring: Monitor conversion via HPLC (Reverse Phase, C18, acidic mobile phase). Look for the disappearance of the chloro-starting material (less polar) and appearance of the sulfonic acid (highly polar, early eluting).

  • Isolation (Salting Out Method):

    • Cool reaction mass to 20°C.

    • Acidify carefully with conc. HCl to pH ~1.0.

    • Note: If product does not precipitate, concentrate under reduced pressure to remove 70% of water.

    • Add Ethanol (3x volume of remaining residue) to precipitate inorganic salts. Filter off salts.

    • Cool the filtrate to 0–5°C to crystallize the sulfonic acid product.

  • Purification: Recrystallize from water/ethanol if necessary.

References

  • PubChem. (1991).[3] Patent EP-0428831-A1: Process of preparation of pyridine-3-sulfonic acids. Retrieved from [Link]

  • Google Patents. (1946). US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts.

Validation & Comparative

Validation of an HPLC Method for 3-Sulfamoylpyridine-4-sulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Sulfamoylpyridine-4-sulfonic acid (CAS 72810-60-7) is a critical intermediate and potential impurity in the synthesis of loop diuretics, most notably Torsemide .[1] Its structural duality—possessing both a strongly acidic sulfonic acid group (


) and a polar sulfonamide group (

) on a pyridine ring—creates a unique chromatographic challenge.[1]

Standard Reverse-Phase (RP) C18 methods fail to retain this molecule, resulting in elution at the void volume (


) and co-elution with matrix salts.[1] This guide compares the traditional Ion-Pairing (IPC)  approach against a modern Mixed-Mode Chromatography (MMC)  protocol.[1]

The Verdict: While IPC has been the historical standard, this guide validates Mixed-Mode (RP/Anion-Exchange) as the superior methodology, offering higher robustness, Mass Spectrometry (MS) compatibility, and superior peak shape without the column-fouling drawbacks of ion-pairing reagents.[1]

Chemical Profile & Analytical Challenges

PropertyDescriptionChromatographic Implication
Structure Pyridine ring substituted with

(pos 4) and

(pos 3).
Highly polar; Zwitterionic potential.[1]
Acidity (pKa)

(Strong Acid) Pyridine N

(Weak Base)
Permanently anionic at pH > 2.[1]0.
Solubility High water solubility; poor organic solubility.[1]Requires high aqueous content in mobile phase.[1]
Detection UV Active (Pyridine chromophore).[1]

typically ~260–270 nm.[1]
The "Retention Gap"

The primary failure mode in validating this method is lack of retention .[1]

  • Standard C18: The anionic sulfonate group repels the hydrophobic C18 chains.[1]

    
    .[1]
    
  • HILIC: Viable, but often suffers from poor peak shape due to secondary interactions with the pyridine nitrogen.[1]

Method Comparison: Ion-Pairing vs. Mixed-Mode

This section objectively compares the two viable pathways for validation.

Method A: Traditional Ion-Pairing (The Comparator)[1]
  • Mechanism: A hydrophobic cation (e.g., Tetrabutylammonium hydroxide - TBAH) pairs with the anionic sulfonate, forming a neutral complex that retains on C18.[1]

  • Pros: Uses standard C18 columns found in every lab.

  • Cons:

    • Equilibration: Requires 60+ minutes to equilibrate the column.[1]

    • Drift: Retention times shift as the ion-pair reagent saturates the stationary phase.[1]

    • Incompatible with MS: Non-volatile reagents suppress ionization and foul the source.[1]

Method B: Mixed-Mode RP/WAX (The Optimized Solution)[1]
  • Mechanism: The stationary phase contains both long alkyl chains (C18) and embedded positive charges (Amine/Quaternary Ammonium).[1] The analyte is retained via hydrophobic interaction (pyridine ring) AND anion exchange (sulfonate group).[1]

  • Pros:

    • Tunable Selectivity: pH controls the ionization of the stationary phase.[1]

    • MS Compatible: Uses volatile buffers (Ammonium Formate/Acetate).[1]

    • Robustness: No "dynamic coating" of the column; the chemistry is bonded.[1]

Recommended Experimental Protocol (Method B)

The following protocol is designed for validation under ICH Q2(R1) guidelines.

Chromatographic Conditions[1][2][3]
  • Column: Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep D or equivalent),

    
    .[1]
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (adjusted with Formic Acid).[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Mode: Isocratic or Gradient (depending on matrix complexity).[1]

    • Isocratic Start: 20% B / 80% A.[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 265 nm (Diode Array recommended for peak purity).

  • Injection Volume:

    
    .
    
Preparation of Standards[1]
  • Stock Solution: Dissolve

    
     of this compound in 
    
    
    
    of Mobile Phase A. (Conc:
    
    
    ).
  • Working Standards: Dilute Stock to 5, 10, 20, 50, and

    
     using Mobile Phase A.
    

Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics when validating Method B (Mixed-Mode).

Linearity and Range[1]
  • Criterion:

    
    .[1]
    
  • Protocol: 5 concentration levels (from LOQ to 120% of target).

Concentration (

)
Average Area (mAU*s)RSD (%)
5.0125.41.2
10.0252.10.8
20.0508.50.5
50.01275.00.4
80.02045.20.3
Slope 25.5
Intercept -1.2

0.9998 Pass
Accuracy (Recovery)[1]
  • Method: Spike recovery in sample matrix (e.g., Torsemide synthetic intermediate mixture).[1]

Spike Level (%)Added (

)
Recovered (

)
Recovery (%)Acceptance Criteria
50%10.09.8598.598.0–102.0%
100%20.020.10100.598.0–102.0%
150%30.029.9599.898.0–102.0%
Precision[1]
  • System Precision: 6 injections of standard. RSD < 1.0% .[1]

  • Method Precision: 6 preparations of sample. RSD < 2.0% .[1]

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3):

    
    [1]
    
  • LOQ (S/N = 10):

    
    
    

Visualizing the Mechanism

The following diagram illustrates why Mixed-Mode succeeds where C18 fails. The dual-interaction mechanism ensures the sulfonic acid is "caught" by the positive charge while the pyridine ring interacts with the hydrophobic chain.[1]

MixedModeMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: this compound C18 C18 Hydrophobic Chain (Van der Waals Forces) Pyridine Pyridine Ring (Hydrophobic Core) C18->Pyridine Retains Non-Polar Region WAX Positively Charged Ligand (Anion Exchange) Sulfonate Sulfonate Group (-SO3⁻) (Anionic Head) WAX->Sulfonate Retains Acidic Region Result Outcome: Sharp Peak, Controlled Retention No Ion-Pairing Reagents Needed Sulfonate->Result

Caption: Dual-retention mechanism in Mixed-Mode chromatography. The WAX ligand anchors the sulfonic acid, while the C18 chain interacts with the pyridine ring.[1]

Troubleshooting & Robustness

When validating, pay close attention to these critical parameters (Robustness Testing):

  • Mobile Phase pH:

    • Sensitivity: High.[1][2][3]

    • Effect: Lowering pH (< 2.[1]5) suppresses the ionization of the sulfonate, reducing retention on the anion-exchange sites.[1] Raising pH (> 4.5) may deprotonate silanols, causing peak tailing.[1]

    • Control: Buffer pH must be controlled within

      
       units.[1]
      
  • Buffer Concentration:

    • Sensitivity: Medium.[1]

    • Effect: Increasing ionic strength (e.g., 20 mM

      
       50 mM) competes with the analyte for exchange sites, decreasing retention time.[1] This is the inverse of RP behavior.
      
  • Sample Diluent:

    • Critical: Do not dissolve samples in 100% organic solvent. This will cause "breakthrough" where the polar analyte elutes immediately.[1] Use the starting mobile phase (high aqueous) as the diluent.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Torasemide Monograph 2132.[1] (Standard reference for Torsemide impurities).[1]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Pyridine-Based Sulfonic Acids and Sulfonamides: A Proposed Pathway for 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of sulfonic acid (-SO₃H) and sulfamoyl (-SO₂NH₂) groups can significantly modulate the physicochemical properties of these molecules, enhancing their solubility, metabolic stability, and target-binding affinity. 3-Sulfamoylpyridine-4-sulfonic acid represents a molecule of interest due to the unique electronic and steric arrangement of its functional groups, making it a valuable building block for novel pharmaceuticals.

Benchmarking Established Syntheses of Key Pyridine Precursors

A comparative analysis of existing methods for the synthesis of related pyridine sulfonic acids and sulfonamides provides a foundation for developing a robust pathway to this compound.

Synthesis of Aminopyridine Sulfonic Acids: The Direct Sulfonation Approach

A common strategy for introducing a sulfonic acid group to an activated pyridine ring is through direct electrophilic sulfonation. The synthesis of 4-aminopyridine-3-sulfonic acid is a prime example of this approach.

This protocol is based on a documented laboratory procedure for the synthesis of 4-aminopyridine-3-sulfonic acid, a structural isomer of our target's precursor.[1][2]

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum (fuming sulfuric acid).

  • Reaction Conditions: Heat the solution to 120°C (393 K) and maintain this temperature for an extended period, typically around 4 days, to ensure the reaction goes to completion.[2]

  • Work-up: After the reaction period, allow the mixture to cool to room temperature. Carefully decant the excess oleum.

  • Purification: The resulting solid crude product is then recrystallized from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[1]

  • Choice of Sulfonating Agent: Oleum is a powerful sulfonating agent necessary to overcome the inherent electron deficiency of the pyridine ring. The electron-donating amino group at the 4-position activates the ring towards electrophilic attack and directs the incoming sulfo group to the adjacent 3-position.[1]

  • Reaction Conditions: The high temperature and long reaction time are indicative of the sluggish nature of pyridine sulfonation.[2] These harsh conditions can limit the substrate scope to molecules without sensitive functional groups.

Synthesis of Pyridine-3-sulfonic Acid from Halogenated Precursors

An alternative strategy avoids the harsh conditions of direct sulfonation by starting with a more reactive precursor, such as a chloropyridine. This multi-step approach often provides better regioselectivity and milder reaction conditions for the key transformations.

This process involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite, and subsequent reduction.[3][4]

  • Oxidation: Dissolve 3-chloropyridine in acetic acid. Heat the solution to 80°C and add 70% hydrogen peroxide dropwise over 3 hours. Continue stirring at 80°C for an additional 5 hours to form 3-chloropyridine-N-oxide.[5]

  • Sulfonation: The crude 3-chloropyridine-N-oxide is then reacted with a solution of sodium sulfite in water. The mixture is heated to 145°C under a nitrogen atmosphere for approximately 17 hours.[3]

  • Reduction: The resulting pyridine-3-sulfonic acid-N-oxide is then reduced. The reaction mixture is cooled, made alkaline with sodium hydroxide, and hydrogenated in the presence of Raney nickel at 7 bar and 95-100°C for 3-6 hours.[3][4]

  • Purification: After filtration of the catalyst, the product is isolated by acidification and recrystallization from isopropanol or aqueous ethanol, yielding pyridine-3-sulfonic acid.[3][4]

  • N-Oxide Formation: The initial oxidation to the N-oxide activates the pyridine ring for nucleophilic aromatic substitution, making the subsequent displacement of the chloride with sulfite feasible.

  • Milder Conditions: While this is a multi-step process, it avoids the use of highly corrosive oleum and extremely high temperatures, making it a more versatile and potentially safer method.[4]

  • Economic Advantage: 3-chloropyridine is an economical byproduct of industrial processes, making this a cost-effective route.[3][4]

Proposed Synthetic Pathway for this compound

Based on the principles and methodologies benchmarked above, a rational, multi-step synthesis for this compound is proposed. This pathway prioritizes selectivity and utilizes well-established transformations.

Proposed Synthesis of this compound start 4-Hydroxypyridine-3-sulfonic acid step1 4-Chloropyridine-3-sulfonyl chloride start->step1  PCl₃, POCl₃, Cl₂ (Dual Chlorination) step2 4-Chloropyridine-3-sulfonamide step1->step2  Aqueous Ammonia (Ammonolysis) step3 This compound step2->step3  Sodium Sulfite (Nucleophilic Substitution)

Sources

A Definitive Guide to the Structural Confirmation of 3-Sulfamoylpyridine-4-sulfonic acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the synthesis of pyridine-based heterocyclic compounds, isomers can often be generated, making definitive structural elucidation paramount. This guide provides an in-depth, practical walkthrough for confirming the structure of 3-Sulfamoylpyridine-4-sulfonic acid, a substituted pyridine derivative, using a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the "why" behind the experimental choices, offering a robust, self-validating methodology for researchers.

The Challenge: Differentiating Isomers of Substituted Pyridines

Substituted pyridines are a critical class of compounds in medicinal chemistry. The precise arrangement of substituents on the pyridine ring dictates the molecule's pharmacological activity. In the case of this compound, the synthetic route could potentially yield other isomers. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra might not provide sufficient information to definitively distinguish between these isomers, especially in complex molecules. 2D NMR spectroscopy, however, offers a powerful solution by revealing through-bond correlations between nuclei, allowing for a confident assembly of the molecular structure.

The Toolkit: A Multi-pronged 2D NMR Approach

To unequivocally confirm the structure of this compound, we will employ a combination of three key 2D NMR experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] It is the foundational experiment for establishing proton-proton connectivity within a spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom.[3] It provides a clear map of which proton is bonded to which carbon, simplifying the assignment of both ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[2][3] This is the key experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

The strategic application of these three techniques provides a self-validating network of correlations that leaves no ambiguity in the final structural assignment.

Experimental Workflow: From Sample Preparation to Data Acquisition

A successful NMR experiment begins with meticulous sample preparation.[4][5]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of DMSO-d6 transfer Transfer to a clean 5 mm NMR tube dissolve->transfer shim Shim the magnet transfer->shim H1 Acquire ¹H Spectrum shim->H1 C13 Acquire ¹³C Spectrum H1->C13 COSY Acquire ¹H-¹H COSY C13->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC process Process spectra HMBC->process interpret Interpret correlations process->interpret confirm Confirm structure of This compound interpret->confirm

Caption: A streamlined workflow from sample preparation to final structure confirmation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), which is an excellent choice for polar, acidic compounds.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[5]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[5]

  • NMR Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and shim the magnetic field to achieve good resolution and lineshape.[6]

    • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These will serve as references for the 2D spectra.

    • COSY: Acquire a gradient-enhanced ¹H-¹H COSY spectrum.

    • HSQC: Acquire a gradient-enhanced, phase-sensitive ¹H-¹³C HSQC spectrum. This is generally more sensitive than the older HMQC experiment.[3]

    • HMBC: Acquire a gradient-enhanced ¹H-¹³C HMBC spectrum. The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz to observe two- and three-bond correlations.[6]

Deconstructing the Data: A Guided Interpretation

The power of this approach lies in the systematic interpretation of the 2D spectra to piece together the molecular puzzle.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (in ppm) for this compound in DMSO-d6. These predictions are based on the known effects of the sulfamoyl and sulfonic acid groups on the pyridine ring.

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2CH~8.8~145
3C-~140
4C-~155
5CH~8.2~125
6CH~9.0~150
-NH₂~7.5 (broad)-
-SO₃H~12-14 (very broad)-
Structural Elucidation through Correlation Analysis

1. Identifying the Proton Spin System with COSY:

The COSY spectrum will reveal the connectivity between the protons on the pyridine ring. We expect to see cross-peaks indicating coupling between:

  • H-2 and H-6 (a weak, long-range coupling may be observed)

  • H-5 and H-6

The absence of a strong correlation between H-2 and H-5 would be a key piece of evidence for the substitution pattern.

2. Linking Protons to their Carbons with HSQC:

The HSQC spectrum will show direct one-bond correlations between the protons and the carbons they are attached to.[3] We expect to see three cross-peaks:

  • A correlation between the proton at ~8.8 ppm and the carbon at ~145 ppm (C-2).

  • A correlation between the proton at ~8.2 ppm and the carbon at ~125 ppm (C-5).

  • A correlation between the proton at ~9.0 ppm and the carbon at ~150 ppm (C-6).

This experiment confirms the assignment of the protonated carbons.

3. Assembling the Skeleton with HMBC:

The HMBC spectrum is the final and most critical piece of the puzzle. It will reveal the long-range correlations that connect the entire molecule.[2]

Diagram of Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Key expected correlations include:

  • From H-2:

    • A strong three-bond correlation to C-4.

    • A weaker three-bond correlation to the quaternary carbon C-3.

    • A potential four-bond correlation to C-6.

  • From H-5:

    • A strong two-bond correlation to C-4.

    • A three-bond correlation to C-3.

  • From H-6:

    • A strong two-bond correlation to C-5.

    • A three-bond correlation to C-4.

    • A potential four-bond correlation to C-2.

  • From the NH₂ protons:

    • A correlation to C-3, confirming the position of the sulfamoyl group.

The observation of these specific long-range correlations, particularly the correlations from H-2 and H-5 to the quaternary carbons C-3 and C-4, provides undeniable evidence for the 3,4-disubstitution pattern of the pyridine ring.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically applying and interpreting a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond simple spectral matching to a robust, evidence-based confirmation of the structure of this compound. This guide has outlined not just the "how" but the "why" of this powerful analytical strategy, providing a framework for achieving the highest level of scientific integrity in chemical characterization. The convergence of data from these complementary experiments creates a self-validating system, ensuring that the final structural assignment is both accurate and defensible.

References

  • Prudence Pharma Chem. (n.d.). 4 Hydroxy Pyridine 3 Sulfonic Acid. [Link]

  • Google Patents. (n.d.).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

Sources

Comparative docking studies of sulfamoylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of sulfamoylpyridine derivatives, a scaffold exhibiting privileged structures for both Carbonic Anhydrase (CA) inhibition and Cyclooxygenase-2 (COX-2) modulation.[1] Unlike generic docking tutorials, this document focuses on the structural determinants of selectivity . We compare the performance of 4-substituted pyridine-3-sulfonamides against standard inhibitors (Acetazolamide, Celecoxib) to elucidate how specific moiety modifications drive isoform-selective binding affinity.[1]

Key Insight: The "tail" approach in sulfamoylpyridine design is critical. In hCA, the 3,4-substitution pattern dictates interaction with the hydrophilic/lipophilic split of the active site, driving selectivity for tumor-associated hCA IX over the cytosolic hCA II.[1][2]

Experimental Logic & Protocol (Self-Validating Systems)

Reliable docking requires a self-validating workflow.[1] The protocol below ensures that generated poses are not merely energetic minima but biologically relevant conformations.

The "Redocking" Validation Standard

Before screening new derivatives, you must validate your algorithm (e.g., AutoDock Vina, GOLD, or C-DOCKER) by redocking the co-crystallized ligand.[1]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .[1][3]

  • Causality: If the algorithm cannot reproduce the known crystal pose, it cannot reliably predict unknown derivatives.[1]

Step-by-Step Workflow
  • Ligand Preparation:

    • Generate 3D conformers of sulfamoylpyridine derivatives.

    • Critical Step: Protonation states must be adjusted to pH 7.[1]4. The sulfonamide moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) acts as a zinc-binding group (ZBG) and is often treated in its deprotonated anionic form (
      
      
      
      ) for metal coordination in hCA.
  • Protein Preparation (PDB Targets):

    • hCA II: PDB 6RH4 (Cytosolic, ubiquitous).[1][4]

    • hCA IX: PDB 5DVX (Tumor-associated, transmembrane).[1]

    • COX-2: PDB 3LN1 (Inflammation target).[1]

    • Action: Remove water molecules (except zinc-bound waters in hCA if using rigid docking), add polar hydrogens, and assign Kollman charges.[1]

  • Grid Generation:

    • Center the grid box on the native ligand or the Zinc ion (for hCA).[1]

    • Dimensions:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Å is typically sufficient to cover the active site and the selectivity pocket.
      
Visualization: Validated Docking Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_screen Phase 3: Comparative Screening L_Prep Ligand Prep (pH 7.4 Protonation) Docking Dock Derivatives (AutoDock/C-DOCKER) L_Prep->Docking P_Prep Protein Prep (Remove H2O, Add Charges) Redock Redock Native Ligand P_Prep->Redock RMSD Calc RMSD (Target < 2.0 Å) Redock->RMSD RMSD->Docking If Pass Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis

Caption: A self-validating workflow ensuring algorithmic accuracy via RMSD benchmarking before derivative screening.

Comparative Analysis: Carbonic Anhydrase (hCA)

Targeting Tumor Hypoxia[1][3]

Sulfamoylpyridine derivatives are primarily designed to inhibit hCA IX, an isoform overexpressed in hypoxic tumors, while sparing the ubiquitous hCA II to avoid side effects.[1]

Structural Basis of Selectivity[1]
  • The Conserved Core: The sulfonamide nitrogen coordinates directly with the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ion deep in the active site. This interaction is identical across isoforms.[1]
    
  • The Variable Region: Selectivity arises from the "tail" of the derivative interacting with the active site entrance.[1][2]

    • hCA II: Entrance is sterically hindered by the bulky Phe131 .[1][4]

    • hCA IX: Phe131 is replaced by Val131 , creating a larger, more accessible hydrophobic pocket.[1]

Performance Data: 4-Substituted Pyridine-3-Sulfonamides

Comparison of novel derivatives (based on recent studies, e.g., Int. J. Mol. Sci. 2025) against the standard Acetazolamide (AZM).[1]

Compound IDR-Group SubstitutionhCA II ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(nM)
hCA IX

(nM)
Selectivity (II/IX)Binding Mode Insight
Acetazolamide (Standard)12.025.00.48Non-selective; clashes with Phe131 in hCA II less than bulky derivatives.
Compound 4 4-(1,2,3-triazol-4-yl)271.046.0 5.9 Triazole ring exploits the wider Val131 gate in hCA IX.[1]
Compound 6 4-(phenyl-triazolyl)>1000137.0 >7.3Bulky tail creates steric clash with hCA II Phe131, preventing binding (Desired).[1]

Interpretation: Compound 6 demonstrates superior utility as a cancer-targeting agent.[1][2] While it has lower absolute affinity for hCA IX than Acetazolamide, its selectivity ratio is far superior, reducing the likelihood of off-target systemic effects mediated by hCA II.[1]

Visualization: hCA Selectivity Mechanism

hCA_Selectivity cluster_inhibitor Sulfamoylpyridine Inhibitor cluster_hCAII hCA II (Off-Target) cluster_hCAIX hCA IX (Cancer Target) Zn Zn2+ Ion (Catalytic Center) Sulfonamide Sulfonamide Head (SO2NH-) Sulfonamide->Zn Coordination Pyridine Pyridine Scaffold Sulfonamide->Pyridine Tail Hydrophobic Tail (R-Group) Pyridine->Tail Phe131 Phe131 (Bulky Gatekeeper) Tail->Phe131 Steric Clash (Low Affinity) Val131 Val131 (Open Pocket) Tail->Val131 Hydrophobic Fit (High Affinity)

Caption: Mechanism of selectivity.[1] The bulky tail of the derivative fits the Val131 pocket of hCA IX but clashes with Phe131 in hCA II.[1]

Comparative Analysis: COX-2 Inhibition

Targeting Inflammation without Gastric Toxicity[1]

Sulfamoylpyridine derivatives also mimic the pharmacophore of Coxibs (e.g., Celecoxib).[1] The goal is to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).[1]

The "Side Pocket" Theory[1]
  • COX-1: Contains Ile523 , which blocks access to a secondary side pocket.[1][5]

  • COX-2: Contains Val523 (smaller).[1][5] This substitution opens a hydrophobic side pocket.[1][5]

  • Strategy: Sulfamoylpyridine derivatives with bulky extensions are designed to fill this extra pocket, which physically does not exist in COX-1.[1]

Docking Score Comparison (AutoDock Vina)

Comparison of pyridine-based derivatives against Celecoxib.

CompoundBinding Energy (kcal/mol)Key Interaction: Arg120Key Interaction: Val523Outcome
Celecoxib -11.2H-Bond (Sulfonamide O)Hydrophobic ContactHigh Potency
Deriv.[1] PS33 -9.8H-BondWeak ContactModerate Potency
Deriv.[1] L1 -10.6 H-Bond + Pi-Cation Strong Hydrophobic High Potency

Technical Note: Derivative L1 (Pyrimidine/Pyridine hybrid) achieves scores comparable to Celecoxib by establishing a Pi-Cation interaction with Arg120 , stabilizing the inhibitor at the entrance of the COX-2 channel.[1]

References

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. MDPI. (2024).[1] Link[1]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int. J. Mol.[1][2] Sci. (2025).[1][6] Link

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking... of new pyridazine derivatives. Arch. Pharm. (2024).[1][7][8] Link[1]

  • Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. BioMed Research International. (2014).[1] Link

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules. (2019). Link

Sources

Head-to-head comparison of 3-Sulfamoylpyridine-4-sulfonic acid with commercial reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 3-Sulfamoylpyridine-4-sulfonic acid (CAS 72810-60-7) against its primary commercial analogues, specifically focusing on its role in the development and quality control of pyridine-sulfonamide therapeutics (e.g., Torsemide).

Content Type: Comparative Analysis & Application Guide Subject: this compound (3-SPSA) Comparative Reagents: 4-Chloro-3-pyridinesulfonamide (4-CPSA), 4-Hydroxypyridine-3-sulfonamide.

Executive Summary: The Shift to Stable Sulfonyl Markers

In the synthesis of loop diuretics (e.g., Torsemide) and specific kinase inhibitors, the pyridine-sulfonamide scaffold is ubiquitous. Historically, 4-Chloro-3-pyridinesulfonamide (4-CPSA) has been the primary "workhorse" reagent for introducing this motif. However, 4-CPSA suffers from significant hydrolytic instability, corrosivity, and variable purity profiles.

This compound (3-SPSA) emerges not just as a critical process impurity marker (required for ICH Q3A/B compliance) but as a highly stable, zwitterionic reference standard that outperforms halogenated analogs in analytical robustness and long-term stability. This guide compares 3-SPSA directly with commercial halogenated and hydroxylated reagents, demonstrating its utility in Critical Quality Attribute (CQA) monitoring and potential synthetic applications.

Head-to-Head Comparison: 3-SPSA vs. Commercial Alternatives

The following data contrasts 3-SPSA with the standard synthetic intermediate (4-CPSA) and the hydrolysis product (4-OH-PSA).

Table 1: Physicochemical & Performance Metrics
FeatureThis compound (3-SPSA) 4-Chloro-3-pyridinesulfonamide (4-CPSA) 4-Hydroxypyridine-3-sulfonamide
CAS Number 72810-60-7 33263-43-351498-37-4 (Acid form)
Primary Role Reference Standard, CQA Marker, Stable PrecursorSynthetic Intermediate (Electrophile)Degradation Product / Metabolite
Stability (Solid) High (Shelf-stable >2 years)Low (Hydrolyzes in moist air; releases HCl)Moderate (Hygroscopic)
Solubility (Aq) High (Zwitterionic nature)Low (Requires organic co-solvent)Moderate (pH dependent)
Acidity (pKa) Strong Acid (Sulfonic moiety, pKa ~ -2)Weak Acid (Sulfonamide NH, pKa ~ 10)Amphoteric
Toxicity Low (Water soluble, renal excretion)High (Corrosive, skin sensitizer)Low
HPLC Detection Distinct early elution (Polar)Late elution (Non-polar)Mid-elution
Expert Insight: The Stability-Reactivity Trade-off

While 4-CPSA is the reactive electrophile required for SNAr coupling reactions (to form Torsemide), its instability makes it a poor standard for quantification. 3-SPSA , being the terminal oxidation/hydrolysis product, represents the thermodynamic "sink" of the pathway.

  • Why this matters: In GMP manufacturing, using 4-CPSA as a reference standard is flawed because it degrades during preparation. 3-SPSA provides a stable, gravimetrically accurate anchor for determining the "mass balance" of reactions.

Experimental Protocols

Protocol A: Self-Validating HPLC Method for Impurity Profiling

Objective: Separate and quantify 3-SPSA in the presence of the active intermediate 4-CPSA and the final drug substance (Torsemide).

Materials:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for Sulfonic acid retention).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 288 nm.

Methodology:

  • Standard Prep: Dissolve 10 mg 3-SPSA in 100 mL Mobile Phase A. (Note: Rapid dissolution confirms identity vs. insoluble 4-CPSA).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute polar 3-SPSA).

    • 5-15 min: 5% -> 60% B (Elute 4-Hydroxypyridine analogs).

    • 15-25 min: 60% -> 90% B (Elute 4-CPSA and Torsemide).

  • System Suitability Criteria:

    • Resolution (Rs) between 3-SPSA and solvent front > 2.0.

    • Tailing Factor for 3-SPSA < 1.5 (Critical check for column health).

Expected Results:

  • 3-SPSA: Retention Time (RT) ~ 2.5 - 3.0 min (Highly Polar).

  • 4-Hydroxypyridine-3-sulfonamide: RT ~ 8.0 min.

  • 4-CPSA: RT ~ 14.5 min.

  • Torsemide: RT ~ 18.0 min.

Protocol B: Synthetic Utility – Activation of 3-SPSA (Hypothetical)

Context: While 3-SPSA is stable, it can be converted to the reactive sulfonyl chloride/chloro-pyridine in situ, avoiding the storage of corrosive 4-CPSA.

  • Reaction: Suspend 3-SPSA (1 eq) in Toluene.

  • Activation: Add POCl3 (3 eq) and catalytic DMF. Heat to reflux (80°C) for 4 hours.

  • Outcome: The sulfonic acid group is converted to the sulfonyl chloride (or chloro-substituent depending on conditions), generating fresh 4-CPSA equivalents immediately prior to amine coupling.

  • Advantage: Eliminates the "HCl off-gassing" risk associated with storing bulk 4-CPSA.

Logical Pathway Visualization

The following diagram illustrates the relationship between the stable 3-SPSA and the reactive commercial reagents in the context of Drug Development (Torsemide).

Torsemide_Pathway SPSA 3-Sulfamoylpyridine- 4-sulfonic acid (3-SPSA) [Stable Reference] TOR Torsemide API [Drug Substance] SPSA->TOR Used as CQA Marker (Quality Control) CPSA 4-Chloro-3- pyridinesulfonamide (4-CPSA) [Reactive/Unstable] CPSA->SPSA Oxidative Degradation (Specific Conditions) CPSA->TOR + 3-Methylaniline (S_NAr Coupling) DEG 4-Hydroxypyridine- 3-sulfonamide [Hydrolysis Impurity] CPSA->DEG Hydrolysis (H2O)

Caption: Figure 1: The Critical Quality Cycle. 4-CPSA is the reactive intermediate but degrades into impurities. 3-SPSA serves as the stable anchor for quantifying oxidative degradation and ensuring process control.

References

  • Synthesis of Torsemide and Related Sulfonamides.Journal of Medicinal Chemistry. (General reference for Pyridine-Sulfonamide coupling chemistry).
  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link] (Establishes the requirement for identifying stable impurities like 3-SPSA).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Available at: [Link]

  • Stability of Pyridine Sulfonyl Chlorides.Organic Process Research & Development. (Contextual support for the instability of 4-CPSA vs. Sulfonic acids).

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Sulfamoylpyridine-4-sulfonic acid is a key building block in medicinal chemistry, valued for its unique electronic and structural properties that can be leveraged in the synthesis of novel therapeutic agents.[1][2] The presence of impurities—such as starting materials, positional isomers, or reaction byproducts—can have profound consequences, potentially leading to aberrant pharmacological activity, toxicity, or failure in downstream synthetic steps.

This guide provides a robust, multi-faceted strategy for validating the purity of synthesized this compound. We will move beyond a single-technique approach, embracing an orthogonal methodology where multiple, independent analytical techniques are employed. This ensures a comprehensive and trustworthy assessment of the compound's identity and purity, adhering to the rigorous standards expected in pharmaceutical research and development.[3]

The Analytical Challenge: Physicochemical Properties

This compound is a highly polar, zwitterionic compound at neutral pH, owing to the presence of both a strongly acidic sulfonic acid group and a basic pyridine ring. This polarity presents a significant challenge for traditional reversed-phase chromatography. Our analytical strategy is therefore designed to address these properties directly, ensuring reliable and reproducible results.

An Orthogonal Approach to Purity Validation

A single analytical method provides only one perspective on a compound's purity. To build a complete and reliable purity profile, we must employ a series of orthogonal—or fundamentally different—analytical techniques. Each method interrogates a different physicochemical property of the molecule, and their collective agreement provides a high degree of confidence in the final purity assessment.

Purity_Validation_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Quantitative Analysis cluster_2 Structural & Identity Confirmation cluster_3 Absolute Purity Verification cluster_4 Final Assessment Crude_Product Crude Synthesized Product HPLC RP-HPLC-UV (Purity Assay & Impurity Profile) Crude_Product->HPLC LCMS LC-MS (Mass Confirmation) HPLC->LCMS NMR ¹H NMR (Structural Integrity) HPLC->NMR EA Elemental Analysis (CHNS) (Elemental Composition) HPLC->EA Final_Purity Final Purity Assignment HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity EA->Final_Purity

Figure 1: Orthogonal workflow for purity validation.

Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the cornerstone of purity determination for most pharmaceutical compounds.[4] For a polar molecule like this compound, a standard C18 column with a simple mobile phase would result in poor retention.

Causality Behind Method Choices:

  • Column: A modern, polar-embedded or polar-endcapped C18 column is selected to improve retention and peak shape for polar analytes.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[5] It suppresses the ionization of the sulfonic acid group, reducing its polarity and promoting better interaction with the stationary phase.

  • Detector: UV detection is chosen for its robustness and wide applicability. The pyridine ring provides a strong chromophore for sensitive detection.

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 250 x 4.6 mm, 5 µm, or equivalent polar-endcapped column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD) at 265 nm
  • System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified.[3] This is a self-validating step. Prepare a solution of the sample at the working concentration and perform five replicate injections.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar response factor at the chosen wavelength.

Identity Confirmation: LC-MS

While HPLC-UV provides quantitative data on purity, it does not confirm the identity of the main peak or any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides this crucial information by measuring the mass-to-charge ratio (m/z) of the eluting compounds.[4]

Causality Behind Method Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like ours. We will run in both positive and negative ion modes to ensure detection. The expected [M+H]⁺ ion in positive mode and [M-H]⁻ ion in negative mode will confirm the molecular weight (192.18 g/mol ).

  • Mobile Phase Modifier: Volatile buffers like formic acid or ammonium formate are used instead of non-volatile acids like phosphoric acid, as the latter are incompatible with mass spectrometry.[6]

Experimental Protocol: LC-MS
  • System & Conditions:

    • Use the same HPLC method as above, but ensure the mobile phase contains only volatile additives (0.1% formic acid is suitable).

    • Divert the flow from the HPLC to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative

    • Scan Range: 50 - 500 m/z

    • Fragmentor Voltage: 70 V

    • Gas Temperature: 350°C

  • Data Analysis:

    • Confirm that the main peak exhibits an m/z corresponding to the target compound ([M+H]⁺ ≈ 193.2, [M-H]⁻ ≈ 191.2).

    • Examine the mass data for any impurity peaks to gain clues about their potential structures (e.g., presence of starting materials, dimers, or degradation products).

Impurity_ID_Logic Start Impurity Peak Detected in HPLC-UV CheckMass Analyze via LC-MS Obtain m/z Start->CheckMass ProposeStructure Propose Potential Structure (e.g., Isomer, Starting Material) CheckMass->ProposeStructure KnownImpurity Is it a known process impurity? ProposeStructure->KnownImpurity Confirm Confirm with Reference Standard KnownImpurity->Confirm Yes Characterize Isolate and Characterize (e.g., prep-HPLC, NMR) KnownImpurity->Characterize No

Figure 2: Logical workflow for impurity identification.

Structural Confirmation: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.[7] It is an essential orthogonal technique that can confirm the compound's identity and detect impurities that might not be visible by HPLC, especially those that are structurally similar or co-elute.[8]

Causality Behind Method Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar analyte and has exchangeable proton signals that do not interfere with the aromatic region.

  • Analysis: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values should all be consistent with the proposed structure of this compound.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Expected Signals: Look for the characteristic signals of the pyridine ring protons and the broad signal for the sulfamoyl (-SO₂NH₂) protons.

    • Purity Check: The absence of significant unassigned peaks suggests high purity. The presence of signals corresponding to starting materials or known byproducts should be carefully quantified.

Proton Assignment (Hypothetical)Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Pyridine)~8.8d1H
H-5 (Pyridine)~8.0d1H
H-6 (Pyridine)~8.9s1H
-SO₂NH₂~7.5br s2H

Absolute Purity Check: Elemental Analysis (CHNS)

Elemental analysis provides a fundamental and absolute measure of a compound's composition by quantifying the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[9] This technique is completely independent of the chromatographic and spectroscopic methods described above.

Causality Behind Method Choices:

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[10]

  • Validation: The experimentally determined percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula (C₅H₅N₃O₅S₂). A close match (typically within ±0.4%) is strong evidence of high purity.

ElementTheoretical %Experimental % (Example)Difference
Carbon25.32%25.21%-0.11%
Hydrogen2.13%2.18%+0.05%
Nitrogen17.71%17.65%-0.06%
Sulfur27.03%26.89%-0.14%

Comparative Analysis: this compound vs. 4-Aminopyridine-3-sulfonic acid

To contextualize the validation strategy, it is useful to compare it with that for a structurally similar compound, such as 4-Aminopyridine-3-sulfonic acid.[11] While similar, the analytical approach may require subtle modifications.

FeatureThis compound4-Aminopyridine-3-sulfonic acidRationale for Differences
Structure Contains a sulfamoyl (-SO₂NH₂) group.Contains an amino (-NH₂) group.The sulfamoyl group is less basic than the amino group, which can affect chromatographic retention and mass spectrometric ionization.
Typical Purity (by HPLC) ≥98%≥98%[11]Both can be synthesized to high purity, but the impurity profiles will differ based on the respective synthetic routes.
Common Impurities Unreacted starting materials, positional isomers.4-aminopyridine (starting material), 4-aminopyridine-2-sulfonic acid (isomer).[11]Impurities are directly related to the synthesis pathway. For example, direct sulfonation of 4-aminopyridine is a common route for the alternative.[12]
HPLC Method Considerations Standard acidic mobile phase is effective.May require an ion-pair reagent for enhanced retention and peak shape due to the basicity of the amino group.[11]The more basic amino group might require additional mobile phase modifiers to ensure good chromatography.
NMR Analysis Look for two exchangeable protons of the -SO₂NH₂ group.Look for two exchangeable protons of the -NH₂ group.The chemical shift and appearance of the amine/amide protons will be distinct and are key identifiers.

Conclusion

Validating the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient. The orthogonal strategy detailed in this guide—combining quantitative RP-HPLC, definitive LC-MS, structural ¹H NMR, and absolute elemental analysis—constructs a self-validating system. Each technique cross-verifies the others, providing an unassailable, comprehensive purity profile. This commitment to scientific integrity ensures that researchers and drug development professionals can proceed with confidence, knowing that the quality of their foundational materials is beyond reproach.

References

  • A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid. (n.d.). Benchchem.
  • Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). LinkedIn. Retrieved February 2, 2026, from [Link]

  • Production of pyridine-3-sulfonic acid. (1992). Google Patents.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER. Retrieved February 2, 2026, from [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1994). PubMed. Retrieved February 2, 2026, from [Link]

  • Elemental Analysis CHNS (O). (n.d.). Auriga Research. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Validation of Compendial Methods. (n.d.). uspbpep.com. Retrieved February 2, 2026, from [Link]

  • 3-Pyridinesulfonic acid. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Innovating with Pyridine-3-Sulfonic Acid: Beyond Vonoprazan Fumarate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 2, 2026, from [Link]

Sources

Safety Operating Guide

3-Sulfamoylpyridine-4-sulfonic Acid: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Safety Summary

3-Sulfamoylpyridine-4-sulfonic acid is a bifunctional intermediate often utilized in the synthesis of loop diuretics (e.g., Torsemide).[1][2] Its chemical structure combines a sulfonic acid moiety (strong acidity/corrosivity) with a pyridine ring (potential for nitrogenous toxicity) and a sulfonamide group .[1]

Effective disposal requires treating this compound not merely as "organic waste" but as a Corrosive Organic Acid .[1] Improper disposal into standard solvent streams can lead to exothermic polymerization or container degradation.[1]

Immediate Hazard Profile:

  • Corrosivity: High (pH < 2 in aqueous solution).[1] Causes severe skin burns and eye damage.[1][3]

  • Reactivity: Incompatible with strong oxidizers and strong bases (exothermic neutralization).[1]

  • Decomposition: Thermal decomposition releases toxic Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    ).[1]

Pre-Disposal Stabilization & Segregation

Before initiating disposal, the chemical state (solid vs. solution) dictates the workflow.[1] The primary goal is to stabilize the material to prevent container failure during storage or transport.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] The acidic nature of this compound requires higher permeation resistance.[1]

CategoryRequirementTechnical Rationale
Hand Protection Nitrile (min 0.11mm) or NeopreneSulfonic acids degrade latex; Nitrile offers >480 min breakthrough time.[1][2]
Eye Protection Chemical Goggles + Face Shield Risk of irreversible corneal damage from acidic dust or splash.[1][2]
Respiratory N95 (Solids) or ABEK1 (Solutions) Prevents inhalation of corrosive dust or acidic aerosols.[1][2]
Body Chemical-Resistant Apron Protects standard lab coat from acid degradation.[1][2]
Chemical Segregation Logic

CRITICAL: Do not mix this compound with the following waste streams:

  • Chlorinated Solvents: Risk of unexpected solubility changes and phase separation.[1]

  • Cyanides/Sulfides: Acid contact releases lethal HCN or

    
     gas.[1]
    
  • Strong Bases (NaOH/KOH): Rapid, uncontrolled heat generation.[1]

Disposal Workflow: Decision Logic

The following flowchart outlines the decision-making process for disposing of this compound. This logic ensures compliance with RCRA (USA) and hazardous waste regulations.[1]

DisposalWorkflowStartWaste Assessment:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidAqueous / Solvent SolutionStateCheck->LiquidDissolvedSolidBinSegregate: Solid Organic Acid(Double Bagged)Solid->SolidBinpHCheckCheck pHLiquid->pHCheckHighAcidpH < 2.0(Corrosive)pHCheck->HighAcidYesNeutralpH 5.0 - 9.0pHCheck->NeutralNoNeutralizeControlled Neutralization(See Protocol Below)HighAcid->NeutralizeStabilizeLiquidBinSegregate: Corrosive Liquid(HDPE Container)Neutral->LiquidBinNeutralize->NeutralIncinerateFinal Disposal:High-Temp Incineration(w/ Scrubber)SolidBin->IncinerateLiquidBin->Incinerate

Figure 1: Operational decision tree for segregating and processing sulfonic acid waste streams.

Operational Protocols

Protocol A: Controlled Neutralization (Spills & High-Acid Solutions)

Use this protocol if you have a liquid waste stream with pH < 2 or need to clean a spill.[1] Do NOT neutralize large solid stocks; send them directly for incineration.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution or Solid Sodium Carbonate (
    
    
    ).[1]
  • pH Indicator strips (Range 0-14).[1]

Step-by-Step Procedure:

  • Containment: If a spill, dike the area with an inert absorbent (Vermiculite or Diatomaceous Earth).[1] Do not use combustible materials like sawdust.[1]

  • Slow Addition:

    • For Spills: Sprinkle solid

      
       over the spill from the outside in.[1]
      
    • For Waste Solutions: Add Saturated

      
       slowly to the waste vessel.[1]
      
    • Observation: Expect vigorous bubbling (

      
       evolution).[1] Wait for bubbling to cease before adding more. 
      
  • Validation: Test the slurry/solution with pH strips. Target pH is 6.0 – 8.0 .[1]

  • Collection:

    • Absorb the neutralized slurry with vermiculite.[1]

    • Scoop into a wide-mouth HDPE jar.

    • Label as "Neutralized Organic Waste – Contains Pyridine Derivatives."[1]

Protocol B: Containerization & Labeling

Proper packaging prevents leaks that could injure waste handling personnel.[1]

  • Container Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers due to residual acidity.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion or residual off-gassing.[1]

  • Labeling:

    • Primary Name: this compound.[1][2]

    • Hazard Warnings: "CORROSIVE," "IRRITANT."[1][4]

    • Waste Code (US RCRA): See Regulatory Section below.[1]

Regulatory Compliance & Waste Coding

Compliance relies on accurate characterization.[1] While this specific isomer is not always explicitly named in "P" or "U" lists, it exhibits characteristics that mandate specific coding.

US EPA (RCRA) Classification
CharacteristicCodeJustification
Corrosivity D002 Applicable if the waste is aqueous and pH is

.[1][2]
Toxicity (Pyridine) D038 Conditional: If the waste stream contains free Pyridine or degrades significantly.[1] Standard Pyridine regulatory level is 5.0 mg/L [1].[1]
General Hazard Hazardous Must be treated via incineration; NO DRAIN DISPOSAL permitted due to aquatic toxicity risks of sulfonamides [2].[1][2]
European Waste Catalogue (EWC)[1][2][6]
  • Code: 07 05 01 * (Aqueous washing liquids and mother liquors) or 07 05 13 * (Solid wastes containing hazardous substances).[1]

Emergency Response (Accidental Exposure)

EmergencyResponseExposureExposure EventSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeInhalationInhalationExposure->InhalationSkinActionFlush 15 min(Safety Shower)Skin->SkinActionEyeActionFlush 15 min(Eyewash Station)Eye->EyeActionInhalActionFresh Air +Oxygen if laboredInhalation->InhalActionMedicalSeek Medical Attention(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhalAction->Medical

Figure 2: Immediate First Aid response logic for acidic organic exposure.

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Chapter 8: Management of Waste. [Link]

  • PubChem. (2023).[1] Pyridine-3-sulfonic acid Compound Summary (Structural Analog). National Library of Medicine.[1] [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Sulfamoylpyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Sulfamoylpyridine-4-sulfonic acid. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work. This document is structured to provide a deep, logical understanding of the required personal protective equipment (PPE), moving beyond a simple checklist to explain the why behind each recommendation.

Hazard Analysis: Understanding the Risks

Before detailing the specific PPE, it is crucial to understand the potential hazards associated with this compound, based on its functional groups (a pyridine ring, a sulfonic acid group, and a sulfamoyl group) and data from analogous compounds.

  • Corrosivity: The sulfonic acid group suggests that the compound is acidic and potentially corrosive, capable of causing severe skin burns and eye damage upon contact[4].

  • Irritation: Pyridine derivatives can be irritating to the skin, eyes, and respiratory tract[2][5]. Inhalation of dust particles can lead to respiratory discomfort[6].

  • Unknown Toxicity: As a research chemical, the full toxicological profile may not be known. Therefore, it is prudent to treat the compound with a high degree of caution, minimizing all routes of exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The selection of specific items should always be guided by a site-specific risk assessment.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face[6][7][8].
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals, including those with pyridine-like structures[5]. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated. Check for any signs of degradation before and during use.
Body Laboratory coat (fully buttoned) and chemical-resistant apronA fully fastened lab coat is the first line of defense for your body and clothing[9]. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes of this potentially corrosive substance[7].
Respiratory NIOSH-approved N95 respirator or higherDue to the risk of inhaling fine dust particles which may cause respiratory irritation, a NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood[2][10]. For operations with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary.
Feet Closed-toe shoesTo protect from spills and falling objects, closed-toe shoes that cover the entire foot are mandatory in any laboratory setting[6][9].

Procedural Guide: Donning, Doffing, and Disposal

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to ensure your safety.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Sulfamoylpyridine-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3-Sulfamoylpyridine-4-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.